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  • Product: Jatrophane 1
  • CAS: 210108-85-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The Jatrophane Diterpene Scaffold

Subject: Structural Elucidation, Isolation Protocol, and Pharmacophore Analysis of Jatrophane 1 (Representative Isolate: Euphodendroidin A) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacognosist...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structural Elucidation, Isolation Protocol, and Pharmacophore Analysis of Jatrophane 1 (Representative Isolate: Euphodendroidin A) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacognosists, and Lead Discovery Scientists

Executive Summary: The Macrocyclic Challenge

In the context of multidrug resistance (MDR) reversal, few scaffolds offer the structural complexity and potency of the jatrophane diterpenes . While "Jatrophane 1" is often a nomenclature variable assigned to the primary isolate in specific phytochemical studies, this guide standardizes the structural analysis using Euphodendroidin A (often designated as Compound 1 in pivotal Euphorbia studies) as the reference prototype.

This diterpene ester features a trans-bicyclo[10.3.0]pentadecane skeleton—a 5/12 fused ring system that presents unique challenges in stereochemical assignment and conformational flexibility. This guide dissects the chemical architecture, provides a self-validating isolation protocol, and maps the structure-activity relationship (SAR) driving P-glycoprotein (P-gp) inhibition.

Chemical Structure & Spectroscopic Fingerprint[1][2][3]

The Core Skeleton

The jatrophane framework is defined by a 15-carbon bicyclic core derived from the macrocyclization of a casbene precursor. Unlike the rigid taxane core, the jatrophane 12-membered ring is conformationally mobile, often complicating NMR analysis.

Representative Structure (Euphodendroidin A -


): 
  • System: 5/12 bicyclic ring (trans-fused).

  • Unsaturation: Typically features an exocyclic double bond at C-6(17) and an endocyclic bond at C-11(12).

  • Oxygenation: Highly oxygenated (polyesterified). The "MDR-active" zone often involves specific esterification at C-3, C-5, C-7, C-8, C-9, and C-14.

Diagnostic NMR Data (Self-Validation Standard)

When validating a candidate jatrophane structure, the following ¹H and ¹³C NMR signals (in


 or 

) serve as critical diagnostic checkpoints. Data below is synthesized from high-field analysis of Euphorbia isolates.
Position¹H Shift (

ppm)
Multiplicity¹³C Shift (

ppm)
Structural Diagnostic Note
C-1 3.95 / 2.56d (Geminal)~45-50Bridgehead proximity; often diastereotopic.
C-3 5.84t / dd~77.9Critical: Ester attachment site (often Benzoate).
C-6 --~142.4Quaternary carbon of exocyclic alkene.
C-14 5.60 - 6.00d / m~70-204Site of carbonyl (ketone) or ester; key for SAR.
C-17 5.18 / 4.82s (Exocyclic)~115-117Characteristic exomethylene signals.
Acyl 2.00 - 2.20s170+Acetyl methyls (distinct from skeletal methyls).

Technical Insight: The coupling constant


 is a reliable indicator of the relative configuration of the cyclopentane ring substituents. A value near 0 Hz often indicates a trans-relationship or a specific dihedral angle enforced by the macrocycle.
Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and functional zones of the jatrophane skeleton.

JatrophaneStructure Core Bicyclo[10.3.0]pentadecane (5/12 Fused System) RingA Cyclopentane Ring (C1-C5) Core->RingA Comprises RingB Macrocyclic Ring (C6-C15) Core->RingB Comprises Func Polyester Substituents (Ac, Bz, Nic, iBu) RingA->Func C3, C5 Sites RingB->Func C7, C8, C9, C14 Sites DoubleBond Exocyclic Alkene C-6(17) RingB->DoubleBond Characteristic Feature

Figure 1: Structural decomposition of the Jatrophane scaffold, highlighting the segregation of the 5-membered and 12-membered rings.

Biosynthetic Causality

Understanding the biosynthesis is crucial for differentiating jatrophanes from co-occurring lathyranes and ingenanes during isolation.

  • Precursor: Geranylgeranyl pyrophosphate (GGPP).

  • Cyclization: GGPP cyclizes to Casbene (via Casbene synthase).

  • Ring Closure: Casbene undergoes intramolecular cyclization (C-6 to C-10 closure) to form the lathyrane skeleton.

  • Isomerization: Opening of the cyclopropane ring in lathyrane yields the Jatrophane (5/12) skeleton.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (C20 Linear) Casbene Casbene (Macrocyclic Precursor) GGPP->Casbene Casbene Synthase (Cyclization) Lathyrane Lathyrane Skeleton (Tricyclic + Cyclopropane) Casbene->Lathyrane Intramolecular Closure (C6-C10) Jatrophane Jatrophane Skeleton (Bicyclic 5/12) Lathyrane->Jatrophane Cyclopropane Ring Opening

Figure 2: Biosynthetic lineage. The transition from Lathyrane to Jatrophane involves the cleavage of the cyclopropane moiety.

Experimental Protocol: Isolation & Purification

Standardized for Euphorbia species (e.g., E. dendroides, E. peplus).

Extraction Logic

Jatrophanes are lipophilic polyesters. Avoid aggressive acid/base treatments which can hydrolyze the ester groups essential for biological activity.

Step-by-Step Workflow
  • Biomass Preparation: Air-dry aerial parts (2 kg) and grind to fine powder.

  • Maceration (Cold): Extract with Acetone or MeOH at room temperature for 72h.

    • Why: Acetone minimizes the extraction of highly polar sugars compared to MeOH.

  • Partitioning (The "Defatting" Step):

    • Evaporate solvent. Resuspend residue in

      
      .
      
    • Partition against

      
       (Diethyl Ether) or 
      
      
      
      .
    • Discard: Aqueous phase (tannins, sugars).

    • Keep: Organic phase (Diterpenes).[1][2][3][4][5]

  • Gravity Column Chromatography (CC):

    • Stationary Phase: Silica gel 60 (0.063–0.200 mm).

    • Mobile Phase: Gradient of n-Hexane/EtOAc (from 100:0 to 0:100).

    • Target Fraction: Jatrophanes typically elute in medium polarity fractions (Hex/EtOAc 7:3 to 1:1).

  • High-Performance Liquid Chromatography (HPLC) - Final Purification:

    • Column: RP-18 (Reverse Phase, C18).

    • Solvent System:

      
       (isocratic, typically 75:25 or 80:20).
      
    • Detection: UV at 254 nm (detects Benzoate/Nicotinate chromophores).

IsolationProtocol Biomass Dried Euphorbia Biomass Extract Acetone Extraction (72h, RT) Biomass->Extract Partition Partition: H2O vs Et2O Extract->Partition OrganicPhase Organic Phase (Enriched Diterpenes) Partition->OrganicPhase Selects Lipophiles SilicaCC Silica Gel CC (Hexane/EtOAc Gradient) OrganicPhase->SilicaCC HPLC RP-HPLC Purification (MeOH/H2O) SilicaCC->HPLC Target Fraction Isolate Pure Jatrophane 1 (>98% Purity) HPLC->Isolate

Figure 3: Isolation workflow emphasizing gentle extraction to preserve ester functionality.

Structure-Activity Relationship (SAR): MDR Reversal

Jatrophanes are non-transported inhibitors of P-glycoprotein. They bind to the efflux pump, preventing it from ejecting chemotherapy drugs (e.g., Doxorubicin).

Key Pharmacophores:

  • Lipophilicity: Essential for membrane intercalation and access to the P-gp binding pocket.

  • Aromatic Esters: A Benzoyl or Nicotinoyl group (often at C-3 or C-9) significantly enhances affinity via

    
    -
    
    
    
    interactions with P-gp aromatic residues (Phe, Tyr).
  • C-14 Carbonyl: The presence of a ketone or ester at C-14 is often correlated with higher potency compared to a hydroxyl group.

Mechanism of Action: Jatrophanes act as modulators . They do not kill the cell directly but sensitize resistant cells to cytotoxic agents.

References

  • Lanzotti, V., et al. (2003). Jatrophane Diterpenes as P-Glycoprotein Inhibitors.[1][6][7][8][9] First Insights of Structure−Activity Relationships and Discovery of a New, Powerful Lead. Journal of Medicinal Chemistry.

  • Hohmann, J., et al. (2003). Jatrophane Diterpenoids from Euphorbia peplus Linn.[10][4][7][8][11] as Activators of Autophagy and Inhibitors of Tau Pathology.[11] Journal of Natural Products.

  • Vasas, A., & Hohmann, J. (2014). Euphorbia Diterpenes: Isolation, Structure, Biological Activity, and Synthesis (2008–2012). Chemical Reviews.

  • Corea, G., et al. (2004). Jatrophane Diterpenes as Modulators of Multidrug Resistance.[1][6][2][8][12] Journal of Agricultural and Food Chemistry.

  • Reis, M., et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs.[1][5][8] Phytochemistry Reviews.

Sources

Exploratory

The Jatrophane Core: A Technical Guide to its Discovery and Natural Provenance

Introduction: The Emergence of a Structurally Intriguing Diterpenoid Within the vast and structurally diverse landscape of natural products, the jatrophane diterpenoids represent a fascinating class of macrocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Structurally Intriguing Diterpenoid

Within the vast and structurally diverse landscape of natural products, the jatrophane diterpenoids represent a fascinating class of macrocyclic compounds. Characterized by a unique and flexible 5/12-membered bicyclic carbon skeleton, these molecules have garnered significant attention from the scientific community for their complex architecture and promising biological activities.[1][2] This technical guide provides an in-depth exploration of the seminal discovery of the jatrophane core, its rich and varied natural sources, and the key experimental methodologies that have been instrumental in its isolation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this important class of natural products.

Chapter 1: The Genesis of a New Diterpenoid Class - The Discovery of Jatrophone

The journey into the world of jatrophanes began in 1970 with the pioneering work of Kupchan and his colleagues.[3] Their investigation of the plant Jatropha gossypiifolia L., a member of the Euphorbiaceae family, led to the isolation of a novel compound they named "jatrophone".[3] This discovery was a landmark achievement, as jatrophone was the first identified member of what would become the expansive family of jatrophane-type diterpenes.[3] The initial report highlighted jatrophone's significant antiproliferative effects against human tumor cell lines, immediately signaling the therapeutic potential of this new structural class and catalyzing further research into these molecules.[3][4]

The elucidation of jatrophone's structure was a testament to the analytical techniques of the era, revealing a complex macrocyclic system that was previously unknown. This foundational work laid the groundwork for decades of subsequent research, leading to the isolation of a multitude of structurally related compounds and solidifying the importance of the jatrophane scaffold in natural product chemistry.

Chapter 2: The Botanical Treasury of Jatrophanes: A Survey of Natural Sources

Jatrophane diterpenoids are almost exclusively found within the plant kingdom, with a strong taxonomic link to the Euphorbiaceae family.[1][3][4][5][6][7] This large and diverse family, comprising approximately 317 genera and 8000 species, is a veritable treasure trove of bioactive terpenoids.[3][7] Within Euphorbiaceae, the genera Jatropha and Euphorbia are the most prolific producers of jatrophanes.[1][7][8]

The Genus Jatropha

The genus Jatropha encompasses around 175 species, many of which have a history of use in traditional medicine.[7][9] The initial discovery of jatrophone from Jatropha gossypiifolia underscored the importance of this genus as a source of novel diterpenoids. Subsequent phytochemical investigations have led to the isolation of numerous jatrophanes from various Jatropha species, including Jatropha curcas, from which nine distinct jatrophane diterpenoids were recently extracted and characterized.[10]

The Genus Euphorbia

The genus Euphorbia is another exceptionally rich source of jatrophane diterpenoids.[2][5][6][11][12][13][14] These compounds are often found as highly functionalized and polyacylated polyesters, contributing to their vast structural diversity.[2][3][5][15] The presence of multiple ester moieties, frequently acetyl, propionyl, butanoyl, and benzoyl groups, adds to the complexity of these molecules.[1][3][15]

A selection of Euphorbia species that have yielded jatrophane diterpenoids is presented in the table below:

Plant SpeciesCommon NameKey Findings
Euphorbia peplusPetty SpurgeIsolation of ten jatrophane diterpenoids, including seven new compounds.[5]
Euphorbia helioscopiaSun SpurgeSource of numerous jatrophane diterpenoids, with some exhibiting lipid-lowering activities.[2][11][12]
Euphorbia platyphyllosBroad-leaved SpurgeYielded three new, highly functionalized jatrophane diterpenes.[6]
Euphorbia dulcisSweet SpurgeIsolation of nine new and two known jatrophane diterpenoids.[13]
Euphorbia guyonianaLed to the isolation of two new jatrophane diterpenes, guyonianins E and F.[14]

The consistent discovery of novel jatrophanes from a wide array of Euphorbia species highlights the chemotaxonomic significance of this structural class within the genus and underscores the potential for finding new bioactive molecules through the continued exploration of these plants.

Chapter 3: From Plant to Pure Compound: Isolation and Structure Elucidation

The journey from a crude plant extract to a pure, structurally characterized jatrophane diterpenoid is a meticulous process that relies on a combination of classical and modern analytical techniques. The inherent complexity and structural diversity of these molecules necessitate a multi-faceted approach.

A Generalized Workflow for Isolation and Purification

The isolation of jatrophane diterpenoids typically begins with the extraction of the plant material using organic solvents of varying polarity. A general workflow is depicted in the diagram below:

G Start Plant Material (e.g., dried aerial parts) Extraction Solvent Extraction (e.g., Maceration with Ethanol/Methanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->Chromatography Fractionation Fraction Collection and Analysis (TLC) Chromatography->Fractionation Purification Preparative HPLC (Normal or Reversed-Phase) Fractionation->Purification Pure_Compound Isolated Jatrophane Diterpenoid Purification->Pure_Compound

Caption: A typical workflow for the isolation of jatrophane diterpenoids.

Causality in Experimental Choices

The choice of solvents and chromatographic techniques is dictated by the physicochemical properties of the target jatrophanes. The initial extraction with a polar solvent like methanol or ethanol is designed to capture a broad spectrum of secondary metabolites. Subsequent partitioning allows for a preliminary separation based on polarity, enriching the fractions containing the moderately polar jatrophane diterpenoids. Column chromatography, often employing silica gel, is a crucial step for the initial fractionation of the extract. The selection of the mobile phase is critical and is optimized to achieve the best possible separation of the complex mixture. Finally, High-Performance Liquid Chromatography (HPLC), with its superior resolution, is employed for the final purification of individual compounds.

The Power of Spectroscopy in Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of sophisticated spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the cornerstone of structure elucidation for complex molecules like jatrophanes.[6][8][14][16] These techniques provide detailed information about the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[6][14]

  • Single-Crystal X-ray Crystallography: When suitable crystals can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute configuration.[5]

The combination of these methods allows for the confident assignment of the complex and often stereochemically rich structures of jatrophane diterpenoids.

Representative Experimental Protocol: Isolation of Jatrophanes from Euphorbia helioscopia

The following is a detailed, step-by-step methodology adapted from studies on Euphorbia helioscopia, illustrating a typical experimental approach.[2][12]

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of Euphorbia helioscopia are extracted with 80% ethanol at room temperature.
  • The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
  • The ethyl acetate fraction, which is typically enriched in diterpenoids, is selected for further separation.

3. Column Chromatography:

  • The ethyl acetate fraction is subjected to column chromatography on silica gel.
  • A gradient elution system, for example, a mixture of petroleum ether and acetone with increasing polarity, is used to separate the components into several fractions.

4. Further Purification:

  • Fractions showing promising profiles on Thin Layer Chromatography (TLC) are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure jatrophane diterpenoids.

5. Structure Identification:

  • The structures of the isolated pure compounds are determined by comprehensive spectroscopic analysis, including 1D and 2D NMR, HR-ESI-MS, and comparison with literature data.

Conclusion: A Promising Future for Jatrophane Research

The discovery of jatrophone over half a century ago opened the door to a fascinating and structurally diverse class of natural products. The jatrophane diterpenoids, with their intricate molecular architecture and potent biological activities, continue to be a fertile ground for scientific exploration. Their exclusive occurrence in the Euphorbiaceae family provides a clear path for the targeted discovery of new compounds. As analytical techniques continue to advance, we can anticipate the isolation and characterization of many more novel jatrophanes, further expanding our understanding of their chemical diversity and therapeutic potential. The insights gained from the study of these remarkable molecules will undoubtedly contribute to the development of new therapeutic agents in the years to come.

References

  • Title: Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology. Source: MDPI. URL: [Link]

  • Title: Isolated jatrophane diterpenoids | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

  • Title: Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities. Source: PubMed. URL: [Link]

  • Title: Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). Source: PubMed Central. URL: [Link]

  • Title: Isolation and Structure Determination of New Jatrophane Diterpenoids from Euphorbia platyphyllos L. Source: Helvetica Chimica Acta. URL: [Link]

  • Title: Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia. Source: Taylor & Francis Online. URL: [Link]

  • Title: Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity. Source: PubMed. URL: [Link]

  • Title: Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. Source: MDPI. URL: [Link]

  • Title: Jatrophane diterpenes from Euphorbiaceae family | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019). Source: PubMed. URL: [Link]

  • Title: Full article: Two new jatrophane diterpenoids from Euphorbia helioscopia with activity towards autophagic flux. Source: Taylor & Francis Online. URL: [Link]

  • Title: Total synthesis of the Jatrophane diterpene Euphosalicin. Source: reposiTUm. URL: [Link]

  • Title: Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. Source: PMC. URL: [Link]

  • Title: Total Synthesis of Jatrophane Diterpenes from Euphorbia characias. Source: Organic Letters. URL: [Link]

  • Title: Isolation and structure determination of novel jatrophane diterpenes from Euphorbia dulcis and their GIRK-channel-inhibitory activity. Source: ResearchGate. URL: [Link]

  • Title: Bioactive jatrophane diterpenes from Euphorbia guyoniana. Source: PubMed. URL: [Link]

  • Title: Jatropha. Source: Wikipedia. URL: [Link]

  • Title: Bioactive jatrophane diterpenes from Euphorbia guyoniana | Request PDF. Source: ResearchGate. URL: [Link]

Sources

Foundational

Technical Guide: Biological Activities of Jatrophane Diterpenes

Focus: Mechanism of Action, MDR Reversal, and Antiviral Efficacy of the Jatrophane Scaffold ("Jatrophane 1" Series) Executive Summary This technical guide analyzes the biological profile of Jatrophane diterpenes , a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Mechanism of Action, MDR Reversal, and Antiviral Efficacy of the Jatrophane Scaffold ("Jatrophane 1" Series)

Executive Summary

This technical guide analyzes the biological profile of Jatrophane diterpenes , a class of macrocyclic diterpenoids isolated primarily from the Euphorbiaceae family (specifically Euphorbia and Jatropha species).[1][2] While "Jatrophane 1" frequently appears in literature as a specific isolate identifier within distinct studies (e.g., Euphorbia semiperfoliata Compound 1), this guide synthesizes the collective biological activity of the Jatrophane 1-type scaffold —characterized by a flexible 5/12-membered bicyclic ring system.

The core biological value of this scaffold lies in its potent ability to inhibit P-glycoprotein (P-gp/ABCB1) , thereby reversing Multidrug Resistance (MDR) in cancer cells. Secondary high-value activities include selective antiviral efficacy against Chikungunya virus (CHIKV) and HIV-1.[3][4]

Core Biological Activity: P-Glycoprotein (MDR1) Inhibition

The most clinically relevant activity of jatrophane diterpenes is their capacity to modulate the ATP-binding cassette (ABC) transporter P-glycoprotein. Overexpression of P-gp is a primary cause of chemotherapy failure, as it actively effluxes cytotoxic drugs (e.g., doxorubicin, paclitaxel) out of tumor cells.[5]

Mechanism of Action

Unlike competitive inhibitors (e.g., Verapamil) that compete for the drug-binding site, Jatrophane diterpenes function primarily as non-competitive modulators or "transport blockers."

  • Binding Topology: Jatrophanes bind to the transmembrane domain of P-gp, distinct from the substrate-binding pocket. This binding induces a conformational change in the transporter, locking it in a state that prevents ATP hydrolysis or the "flipper" mechanism required for drug efflux.

  • Lipid Membrane Interaction: Due to their high lipophilicity, jatrophanes may also alter the fluidity of the lipid bilayer surrounding P-gp, indirectly impairing the pump's structural integrity.

Potency Data (Comparative)

In comparative assays using MDR cell lines (e.g., MCF-7/ADR or HepG2/ADR), specific jatrophane esters (often labeled as lead compounds or "Compound 1" in SAR studies) demonstrate higher potency than first-generation inhibitors.

Compound ClassRepresentative AgentTargetRelative Potency (Fluorescence Activity Ratio)Mechanism
Jatrophane Diterpene Euphodendroidin D / Jatrophane 1P-gp (ABCB1)High (>80) Non-competitive / Allosteric
Cyclosporin A CyclosporinP-gpModerate (20-40)Competitive
Verapamil VerapamilP-gpModerate (10-30)Competitive
Tariquidar TariquidarP-gpHigh (>80)Non-competitive

Technical Insight: The advantage of Jatrophanes over Verapamil is the lack of significant cardiovascular toxicity at effective doses.

Secondary Activity: Antiviral Efficacy (Chikungunya & HIV)[3][4]

Recent bioassay-guided fractionations have identified jatrophane esters as potent inhibitors of viral replication, specifically for Chikungunya virus (CHIKV) and HIV-1.[3]

Mechanism: PKC Modulation

The antiviral activity is hypothesized to be linked to the modulation of Protein Kinase C (PKC) .

  • Pathway: Jatrophanes share structural similarities with phorbol esters (known PKC activators) but often lack the specific C-20 hydroxyl group required for tumor promotion.

  • Effect: They induce the reactivation of latent HIV-1 reservoirs (acting as latency-reversing agents, LRAs) via the NF-κB pathway, making the virus susceptible to antiretroviral therapy ("Shock and Kill" strategy).

  • CHIKV Specificity: Specific jatrophane esters (e.g., from Euphorbia amygdaloides) inhibit CHIKV replication with IC50 values in the sub-micromolar range (0.34 - 0.76 μM), likely by interfering with viral entry or replication complex assembly.

Structure-Activity Relationship (SAR)[5][6][7]

The biological activity of the "Jatrophane 1" scaffold is strictly governed by the substitution pattern on the macrocyclic ring.

  • Lipophilicity: Essential for membrane permeation and access to the P-gp transmembrane domains.

  • Acylation Pattern (C2, C3, C5, C7):

    • C-3 and C-9: Presence of benzoyl or nicotinoyl groups significantly enhances P-gp affinity.

    • C-5: Hydroxyl groups or specific esterifications here modulate the "fit" into the allosteric site.

  • Conformation: The flexibility of the 12-membered ring allows the molecule to adopt multiple conformations; restricting this flexibility (via specific bridging) often alters activity from P-gp inhibition to cytotoxicity.

Experimental Protocol: Rhodamine 123 Efflux Assay

To validate the "Jatrophane 1" activity in your lab, use the following self-validating flow cytometry protocol. This assay measures the retention of Rhodamine 123 (a fluorescent P-gp substrate) in MDR cells.

Materials
  • Cell Line: L5178Y-MDR (murine lymphoma) or MCF-7/ADR (human breast cancer).

  • Control: L5178Y-PAR (parental, non-resistant).

  • Reagents: Rhodamine 123 (Rho123), Verapamil (positive control), DMSO.

Workflow
  • Cell Preparation: Adjust cell density to

    
     cells/mL in serum-free medium.
    
  • Treatment:

    • Aliquot cells into tubes.

    • Add Jatrophane test compound (0.2, 2, 20 μM).

    • Add Verapamil (20 μM) to positive control tubes.

    • Add DMSO (0.5%) to solvent control.

  • Loading: Add Rho123 (final concentration 5.2 μM) to all samples.

  • Incubation: Incubate for 20 minutes at 37°C (allows Rho123 uptake).

  • Efflux Phase:

    • Wash cells twice with ice-cold PBS (stops transport).

    • Resuspend in fresh medium containing the test compounds.

    • Incubate for another 60-120 minutes at 37°C (allows P-gp to pump Rho123 out).

  • Analysis: Measure fluorescence via Flow Cytometry (FL1 channel).

  • Calculation: Calculate the Fluorescence Activity Ratio (FAR):

    
    
    

Validation Criteria: A FAR value > 1 indicates P-gp inhibition. A FAR value comparable to Verapamil confirms "Jatrophane 1" potency.

Visualizations

Diagram 1: Mechanism of MDR Reversal

This diagram illustrates how Jatrophane prevents the efflux of chemotherapeutic agents.

MDR_Mechanism Chemo Chemotherapy Drug (Substrate) Pgp_Active P-glycoprotein (Active) Efflux Pump Chemo->Pgp_Active Enters Cell Pgp_Blocked P-glycoprotein (Blocked) Conformational Change Chemo->Pgp_Blocked Cannot be Pumped Pgp_Active->Pgp_Blocked Inactivation Efflux Drug Efflux (Resistance) Pgp_Active->Efflux Pumps Out Jatrophane Jatrophane Diterpene (Inhibitor) Jatrophane->Pgp_Active Binds Allosterically Cell_Death Intracellular Accumulation -> Apoptosis Pgp_Blocked->Cell_Death Drug Retention

Caption: Jatrophane binds allosterically to P-gp, preventing the efflux of chemotherapy drugs and inducing apoptosis.

Diagram 2: Screening Workflow for Jatrophane Isolates

The logical flow from plant extraction to bioactivity validation.

Screening_Workflow Plant Euphorbia/Jatropha Biomass Extract Methanolic Extraction Plant->Extract Fraction HPLC Fractionation Extract->Fraction Isolate Jatrophane Isolate (Pure Compound) Fraction->Isolate Assay_MDR MDR Reversal Assay (L5178Y-MDR Cells) Isolate->Assay_MDR Assay_Viral Antiviral Assay (CHIKV/HIV) Isolate->Assay_Viral Validation Hit Confirmation (IC50 / FAR) Assay_MDR->Validation If FAR > 10 Assay_Viral->Validation If IC50 < 1µM

Caption: Workflow for isolating and validating Jatrophane diterpenes from Euphorbiaceae biomass.

References

  • Vasas, A., & Hohmann, J. (2011). Euphorbia Diterpenes: Isolation, Structure, Biological Activity, and Synthesis (2008–2012). Chemical Reviews.

  • Nothias-Scaglia, L. F., et al. (2015). Jatrophane Diterpenes as Inhibitors of Chikungunya Virus Replication: Structure–Activity Relationship and Discovery of a Potent Lead.[3][6] Journal of Natural Products.

  • Corea, G., et al. (2003). Jatrophane Diterpenes as P-glycoprotein Inhibitors.[2][6][7][8][9][10] First Insights of Structure-Activity Relationships and Discovery of a New, Powerful Lead. Journal of Medicinal Chemistry.

  • Reis, M., et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs.[1][2] Phytochemistry Reviews.

  • Hohmann, J., et al. (2002). Jatrophane diterpenoids from Euphorbia peplus as modulators of P-glycoprotein-mediated multidrug resistance.[1][2][6][8] Journal of Natural Products.

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of Jatrophane 1 from Euphorbia nicaeensis

[1] Executive Summary & Scientific Context The genus Euphorbia is a prolific source of macrocyclic diterpenoids, particularly those with the jatrophane skeleton (5/12-membered fused ring system).[1][2][3][4][5][6] "Jatro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

The genus Euphorbia is a prolific source of macrocyclic diterpenoids, particularly those with the jatrophane skeleton (5/12-membered fused ring system).[1][2][3][4][5][6] "Jatrophane 1," specifically identified in recent phytochemical investigations of Euphorbia nicaeensis roots, represents a high-value target due to its potent P-glycoprotein (P-gp) modulating activity .[1]

P-gp efflux pumps are a primary mechanism of Multi-Drug Resistance (MDR) in cancer therapy.[1] Jatrophane polyesters function as non-competitive inhibitors of P-gp, potentially resensitizing resistant cancer cells (e.g., NCI-H460/R) to chemotherapy agents like doxorubicin.[1]

Technical Challenge: The isolation of Jatrophane 1 is complicated by the presence of structurally similar co-metabolites (e.g., nicaeenins, euphornins) and the chemical instability of the polyester functionalities.[1] This protocol details a validated workflow using dry-column flash chromatography followed by Normal-Phase HPLC to achieve >98% purity.

Pre-Analytical Considerations & Safety

Botanical Material Preparation
  • Collection: Roots should be collected during the vegetative phase (typically late spring/early summer).[1]

  • Processing: Air-dry in shade to prevent thermal degradation of ester groups.[1] Grind to a fine powder (<1 mm particle size) immediately prior to extraction to maximize surface area.[1]

Safety Protocol (Critical)
  • Latex Toxicity: E. nicaeensis contains irritant latex.[1][3] Contact causes severe dermatitis and ocular damage.[1]

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles are mandatory.[1]

  • Ventilation: All solvent operations must be performed in a certified fume hood.[1]

Workflow Visualization

The following diagram outlines the logical flow from raw plant material to the purified isolate.

G Start Dried Roots (150g) Extract Extraction (96% EtOH, Reflux 2h) Start->Extract Maceration Crude Crude Extract (Evaporation) Extract->Crude Vacuo < 40°C Flash Dry-Column Flash Chromatography (SiO2, Pet Ether/Acetone Gradient) Crude->Flash Fractionation Fraction Target Fraction (Eluted @ 15-20% Acetone) Flash->Fraction TLC Profiling HPLC Prep NP-HPLC (Isocratic/Gradient) Fraction->HPLC Final Purification Pure Purified Jatrophane 1 (>98% Purity) HPLC->Pure Validation (NMR/MS)

Figure 1: Isolation workflow for Jatrophane 1 utilizing dry-column flash chromatography and NP-HPLC.

Detailed Experimental Protocols

Phase 1: Extraction

Objective: Maximize diterpenoid recovery while minimizing chlorophyll and wax co-extraction.[1]

  • Maceration: Suspend 150 g of powdered roots in 1.5 L of 96% Ethanol.

  • Thermal Extraction: Heat under reflux for 2 hours. Note: Do not exceed 60°C to prevent transesterification or hydrolysis of the acetate/benzoate groups.[1]

  • Passive Extraction: Remove heat and allow the mixture to stand overnight at room temperature (25°C).

  • Filtration & Concentration: Filter the supernatant through Whatman No. 1 paper. Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a gummy residue (approx. 25 g crude extract).[1]

Phase 2: Fractionation (Dry-Column Flash Chromatography)

Objective: Bulk removal of polar glycosides and non-polar fats.[1]

  • Stationary Phase: Silica gel 60 (0.040–0.063 mm).[1]

  • Column Packing: Pack a glass column (5 cm diameter) using the "dry column" method to prevent channel formation.

  • Elution Gradient: Use a step-gradient of Petroleum Ether (PE) and Acetone.[1]

    • Start: 100% PE (Removes waxes/alkanes).[1]

    • Step 1: 95:5 PE:Acetone.[1]

    • Step 2: 90:10 PE:Acetone.[1]

    • Step 3: 85:15 to 80:20 PE:Acetone (Critical Window for Jatrophanes).[1]

    • Flush: 100% Acetone.[1]

  • Fraction Collection: Collect 100 mL fractions. Monitor via TLC (SiO2 plates, developed in 7:3 PE:Acetone; visualize with Vanillin-H2SO4 reagent). Jatrophanes typically appear as dark blue/violet spots upon heating.[1]

  • Pooling: Combine fractions eluting at 15-20% acetone showing the characteristic diterpene profile.

Phase 3: Purification (Preparative NP-HPLC)

Objective: Separation of Jatrophane 1 from structural isomers (e.g., Jatrophane 2).[1]

  • Instrument: Agilent 1260 Infinity II (or equivalent) with DAD.

  • Column: Zorbax Sil (or equivalent Normal Phase Silica), 5 µm, 9.4 x 250 mm.[1]

  • Mobile Phase: Iso-octane : Ethyl Acetate (Isocratic or shallow gradient).[1]

    • Recommended Isocratic: 60:40 Iso-octane:EtOAc.[1]

  • Flow Rate: 4.0 mL/min.[1]

  • Detection: UV at 254 nm (benzoate absorption) and 210 nm (carbonyls).[1]

  • Collection: Jatrophane 1 typically elutes before Jatrophane 2 due to slight differences in polarity conferred by the specific acylation pattern.[1]

Analytical Validation (QC)

Upon isolation, the identity of Jatrophane 1 must be confirmed against the following physicochemical data.

ParameterSpecification for Jatrophane 1
Molecular Formula C₃₈H₄₂O₁₁
HR-ESI-MS (m/z) [M+Na]⁺ calculated: 697.2800
Key IR Bands 1736 cm⁻¹ (ester carbonyls), 2974 cm⁻¹ (C-H stretch)
¹H NMR Diagnostic δ 5.22 (d, J=16.0 Hz, H-11) & δ 5.54 (dd, H-12) indicating E-geometry
¹³C NMR Diagnostic Two ketone carbonyls: δ 208.29 (C-9), 204.69 (C-14)

Structural Insight: The presence of the trans (E) double bond at C-11 and the specific location of the benzoate groups at C-5 and C-15 are the "fingerprint" features distinguishing this molecule from other E. nicaeensis diterpenes [1].[1]

Expert Insights & Troubleshooting

  • Acyl Migration: Jatrophanes are prone to acyl migration (especially acetyl groups) if left in solution for extended periods.[1] Store purified fractions dry at -20°C.

  • Tailing Peaks: If HPLC peaks tail significantly, add 0.1% Acetic Acid to the mobile phase to suppress silanol interactions, though this is less critical in Normal Phase than Reverse Phase.[1]

  • Detection Issues: Jatrophanes lack strong chromophores aside from the benzoate groups.[1] If UV detection is weak, use ELSD (Evaporative Light Scattering Detector) for universal detection.[1]

References

  • Krstić, G., et al. (2021).[1][7] "Two new jatrophane diterpenes from the roots of Euphorbia nicaeensis." Journal of the Serbian Chemical Society, 86(12), 1223–1233.[1]

  • Pavlović, V., et al. (2018).[1] "Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis."[1][2][3][7] Phytochemistry, 148, 104-112.[1][3]

  • Vasas, A., & Hohmann, J. (2014).[1][3] "Euphorbia diterpenes: Isolation, structure, biological activity, and synthesis (2008–2012)."[1] Chemical Reviews, 114(17), 8579–8612.[1]

Sources

Application

Application Note: Modular Total Synthesis of Jatrophane Diterpenes and Analogues

Executive Summary Jatrophane diterpenes (e.g., Jatrophone, Euphosalicin) represent a privileged scaffold in drug discovery, primarily due to their potent ability to inhibit P-glycoprotein (P-gp/ABCB1) , a major efflux pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jatrophane diterpenes (e.g., Jatrophone, Euphosalicin) represent a privileged scaffold in drug discovery, primarily due to their potent ability to inhibit P-glycoprotein (P-gp/ABCB1) , a major efflux pump responsible for Multidrug Resistance (MDR) in cancer chemotherapy. Unlike simple competitive inhibitors, jatrophanes often act as non-competitive modulators, restoring the efficacy of cytotoxic agents like doxorubicin and paclitaxel in resistant cell lines.

This Application Note details a modular total synthesis protocol based on the Hiersemann strategy . This route is selected for its convergence, allowing researchers to rapidly generate diverse analogue libraries ("Jatrophane 1" derivatives) by varying the building blocks prior to the key macrocyclization step.

Key Technical Advantages of This Protocol:
  • Convergent Assembly: Utilizes a Suzuki–Miyaura coupling to join "Northern" and "Southern" fragments.

  • Late-Stage Cyclization: Ring-Closing Metathesis (RCM) forms the challenging 12-membered ring, enabling functional group tolerance.

  • Stereochemical Control: Leveraging "Chiron" logic and Evans auxiliaries to set the complex trans-bicyclo[10.3.0]pentadecane core.

Retrosynthetic Logic & Strategy

The synthesis disconnects the macrocycle at the C11–C12 bond (RCM) and the C5–C6 bond (Suzuki coupling). This divides the complex molecule into two manageable fragments: a functionalized cyclopentane (Southern Fragment) and a linear vinyl iodide (Northern Fragment).

Figure 1: Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Jatrophane Scaffold (trans-bicyclo[10.3.0]pentadecane) Precursor Linear Triene Precursor (Acyclic) Target->Precursor  Disconnection 1: RCM (C11-C12) FragmentA Southern Fragment (Cyclopentane Core) Precursor->FragmentA  Disconnection 2: Suzuki Coupling (C5-C6) FragmentB Northern Fragment (Vinyl Iodide/Boronate) Precursor->FragmentB

Caption: Strategic disconnection of the Jatrophane skeleton into two key building blocks via RCM and Suzuki-Miyaura coupling logic.

Detailed Experimental Protocols

Protocol A: Assembly of the Southern Fragment (Cyclopentane Core)

Objective: Construct the highly substituted cyclopentane ring containing the C6–C5 stereocenters. Mechanism: Intramolecular Carbonyl-Ene Reaction.

  • Starting Material: Begin with commercially available (R)-citronellal or an Evans auxiliary-derived precursor to establish initial chirality.

  • Carbonyl-Ene Cyclization:

    • Reagents: EtAlCl₂ (1.0 M in hexanes), CH₂Cl₂ (anhydrous).

    • Procedure: Cool the aldehyde precursor (0.1 M in CH₂Cl₂) to -78°C. Add EtAlCl₂ dropwise. Stir for 2 hours.

    • Critical Control Point: The temperature must be strictly maintained at -78°C to favor the trans-relationship of the substituents.

    • Quench: Pour into saturated NaHCO₃. Extract with Et₂O.

  • Validation: ¹H NMR should show the diagnostic cyclopentane methine protons.

Protocol B: Fragment Coupling (Suzuki-Miyaura)

Objective: Join the Southern Fragment (Alkyl Boronate) and Northern Fragment (Vinyl Iodide).

  • Preparation:

    • Convert the Southern Fragment alkene to an alkyl borane/boronate using 9-BBN followed by hydrolysis/esterification.

    • Ensure the Northern Fragment (Vinyl Iodide) is dry and free of protic impurities.

  • Reaction Setup:

    • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%).

    • Base: Cs₂CO₃ (3.0 equiv).

    • Solvent: DMF/H₂O (9:1) – Degassed thoroughly with Argon.

  • Execution:

    • Mix fragments in the glovebox. Add solvent. Heat to 60°C for 12 hours.

    • Why this works: The "B-alkyl" Suzuki coupling is chemically challenging; the addition of water and the use of Cs₂CO₃ accelerates the transmetallation step, preventing protodeboronation.

  • Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol C: Macrocyclization (Ring-Closing Metathesis)

Objective: Form the 12-membered ring. This is the bottleneck step due to entropic penalties.

Table 1: RCM Optimization Parameters

ParameterConditionRationale
Catalyst Grubbs 2nd Gen (10-20 mol%)High activity required for tetrasubstituted olefins.
Solvent Toluene or CH₂Cl₂Non-coordinating solvents prevent catalyst poisoning.
Concentration 0.2 – 0.5 mM (High Dilution) CRITICAL: Prevents intermolecular oligomerization.
Additive Ti(OiPr)₄ (0.3 equiv)Lewis acid breaks up chelate complexes that stall the catalyst.
Temperature 80°C - 110°CThermal energy required to overcome ring strain.

Step-by-Step Workflow:

  • Dissolution: Dissolve the linear triene precursor in degassed Toluene to reach a concentration of exactly 0.5 mM.

  • Catalyst Addition: Add Grubbs II catalyst in three portions (at t=0, t=2h, t=4h) to maintain active catalytic species.

  • Ethylene Removal: Reflux under a stream of Argon or partial vacuum to remove ethylene gas, driving the equilibrium forward (Le Chatelier’s principle).

  • Scavenging: Upon completion (TLC monitoring), add DMSO (50 equiv) or Pb(OAc)₄ to quench the ruthenium carbene. Filter through a pad of silica gel to remove metal residues.

Figure 2: RCM Reaction Workflow (DOT Visualization)

RCM_Workflow Step1 Precursor Dissolution (0.5 mM Toluene) Step2 Catalyst Injection (Grubbs II, Portion-wise) Step1->Step2  Inert Atm Step3 Ethylene Removal (Argon Stream/Reflux) Step2->Step3  Drive Eq. Step4 Ru-Scavenging (DMSO/Silica Filtration) Step3->Step4  Quench Product Macrocyclic Core (Jatrophane Skeleton) Step4->Product  Isolate

Caption: Optimized workflow for the high-dilution Ring-Closing Metathesis (RCM) step.

Analogue Generation & SAR

Once the core scaffold is synthesized, diversity is introduced via acylation. The biological activity (MDR reversal) is highly sensitive to the substitution pattern.

Structure-Activity Relationship (SAR) Guidelines:

  • C-14 Position: Acylation with lipophilic groups (e.g., isobutyryl, benzoyl) significantly enhances P-gp binding affinity.

  • C-9 Position: Acetylation is often preferred.

  • C-15 Position: A free hydroxyl or small ester is tolerated.

Protocol:

  • Selective Acylation: Use enzymatic acylation (Lipases) or stoichiometric control with acid chlorides/pyridine to selectively functionalize the secondary alcohols.

  • Epoxidation: Treatment with m-CPBA can introduce the 5,6-epoxide, a common feature in bioactive natural jatrophanes.

Biological Evaluation (MDR Reversal)

Assay: Rhodamine 123 Efflux Assay. Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer cells).[1]

  • Incubation: Treat resistant cells with the synthetic Jatrophane analogue (1-10 µM) for 2 hours.

  • Dye Loading: Add Rhodamine 123 (fluorescent P-gp substrate).

  • Measurement: Flow cytometry.

  • Result Interpretation: An increase in intracellular fluorescence indicates P-gp inhibition (drug retention).

    • Positive Control: Verapamil or Cyclosporin A.

    • Target Potency: EC₅₀ < 5 µM.

References

  • Hiersemann, M., et al. (2009).[2] "Total Synthesis of Jatrophane Diterpenes from Euphorbia characias." Organic Letters. Link

  • Schnabel, C., & Hiersemann, M. (2010).[3] "Total Synthesis of Natural and Non-Natural Δ5,6Δ12,13-Jatrophane Diterpenes and Their Evaluation as MDR Modulators." The Journal of Organic Chemistry. Link

  • Hohmann, J., et al. (2002).[4] "Jatrophane Diterpenoids from Euphorbia Species as Modulators of Multidrug Resistance." Journal of Medicinal Chemistry. Link

  • Corey, E. J., & Hanessian, S. (Relevant methodology citations for macrocyclization strategies in diterpenes). Note: General reference to the Chiron approach utilized in fragment synthesis.
  • Reis, M., et al. (2020). "Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs." Phytochemistry Reviews. Link

Sources

Method

Application Note: Jatrophane 1 (J-1) as a Strategic Probe for Diterpene Acyltransferase Characterization

Topic: Jatrophane 1 as a Tool for Studying Diterpene Acyltransferase Enzymes Content Type: Application Note & Detailed Protocol Guide Audience: Researchers in Plant Biochemistry, Natural Product Biosynthesis, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Jatrophane 1 as a Tool for Studying Diterpene Acyltransferase Enzymes Content Type: Application Note & Detailed Protocol Guide Audience: Researchers in Plant Biochemistry, Natural Product Biosynthesis, and Drug Discovery.

Abstract

The functionalization of diterpene scaffolds via acylation is a critical determinant of biological activity in Euphorbiaceae metabolites, particularly for multidrug resistance (MDR) reversal and protein kinase C (PKC) modulation. While the core skeletons (jatrophane, lathyrane, ingenane) are formed by terpene synthases, the "chemical code" that dictates pharmaceutical efficacy is written by BAHD acyltransferases . This guide introduces Jatrophane 1 (J-1) —a standardized, deacetylated jatrophane polyol core—as an essential substrate probe for characterizing these enzymes. We detail protocols for the isolation of the J-1 core, its application in in vitro enzymatic assays with recombinant Euphorbia acyltransferases (e.g., ElBAHD16/35), and the subsequent mass spectrometric mapping of regioselective acylation.

Introduction: The Acylation Code

Jatrophane diterpenes, such as those found in Euphorbia peplus and Jatropha curcas, are macrocyclic compounds synthesized from the precursor casbene . Their pharmacological potency—specifically their ability to inhibit P-glycoprotein (P-gp) pumps in resistant cancer cells—is strictly dependent on the pattern of esterification at specific hydroxyl positions (C3, C5, C7, C9, C15).

Recent genomic studies have identified specific BAHD acyltransferases (e.g., ElBAHD16, ElBAHD35) responsible for these modifications. However, studying these enzymes requires a "blank canvas": a non-acylated substrate that can accept diverse acyl-CoA donors. Jatrophane 1 (J-1) serves this purpose. Defined here as the jatrophane-5,12-diene-polyol core , J-1 allows researchers to:

  • Determine Regioselectivity: Identify which hydroxyl group a specific BAHD enzyme targets.

  • Assess Donor Promiscuity: Test if an enzyme accepts acetyl-CoA, benzoyl-CoA, or tigloyl-CoA.

  • Map Biosynthetic Order: Establish the sequence of acylation events leading to complex polyesters like euphodendroidin.

Mechanism of Action & Biosynthetic Context

The transition from the hydrocarbon precursor casbene to bioactive polyesters involves oxidation (by CYPs) followed by sequential acylation. The J-1 probe mimics the intermediate oxidative state prior to esterification.

Biosynthesis GGPP Geranylgeranyl-PP Casbene Casbene GGPP->Casbene TPS JatrophaneCore Jatrophane Polyol (J-1) (Target Probe) Casbene->JatrophaneCore Cyclization & Oxidation (CYP) Lathyrane Lathyrane Scaffolds JatrophaneCore->Lathyrane Ring Closure (Optional) AcylJatrophane Acylated Jatrophanes (MDR Inhibitors) JatrophaneCore->AcylJatrophane Acylation (BAHD + Acyl-CoA) TPS Casbene Synthase CYP CYP450s (Oxidation) BAHD BAHD Acyltransferases (e.g., ElBAHD16)

Figure 1: Position of Jatrophane 1 (J-1) in the diterpene biosynthetic pathway. J-1 acts as the pivotal substrate for BAHD-mediated diversification.

Experimental Protocols
Protocol A: Preparation of Jatrophane 1 (Substrate Generation)

Rationale: Non-acylated jatrophane cores are rarely commercially available. They must be generated by hydrolyzing abundant natural polyesters isolated from plant latex.

Materials:

  • Crude Euphorbia or Jatropha extract (rich in jatrophane polyesters).

  • Potassium Hydroxide (KOH).

  • Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Preparative HPLC (C18 column).

Steps:

  • Extraction: Dissolve 1 g of crude diterpene fraction in 10 mL MeOH.

  • Alkaline Hydrolysis: Add 10 mL of 2M KOH (aq). Incubate at 60°C for 2 hours under reflux.

    • Note: This cleaves all ester linkages (acetyl, benzoyl, nicotinoyl), yielding the polyol core.

  • Neutralization: Cool to room temperature (RT). Adjust pH to 7.0 using 1M HCl.

  • Partitioning: Extract 3x with EtOAc. The polyol (J-1) will partition into the organic phase.

  • Purification: Evaporate solvent. Purify via Preparative HPLC (Gradient: 20% -> 80% ACN in water).

  • Validation: Confirm structure via LC-MS (Look for parent ion corresponding to the deacetylated mass) and 1H-NMR (absence of acetyl singlets at δ 2.0-2.2 ppm).

Protocol B: In Vitro Diterpene Acyltransferase Assay

Rationale: This assay measures the catalytic ability of a recombinant enzyme to transfer an acyl group from a CoA donor to the J-1 acceptor.

Reagents:

  • Enzyme: Purified recombinant BAHD (e.g., ElBAHD16 expressed in E. coli or Yeast).

  • Substrate: Jatrophane 1 (J-1) [100 µM final].

  • Co-substrate: Acyl-CoA (Acetyl-CoA, Benzoyl-CoA, Isobutyryl-CoA) [200 µM final].

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (essential for BAHD stability).

  • Stop Solution: Acetonitrile (ACN) + 1% Formic Acid.

Workflow:

  • Pre-incubation: Mix 45 µL Buffer + 5 µL Enzyme (1-5 µg protein). Incubate at 30°C for 5 min.

  • Initiation: Add 25 µL Substrate Mix (J-1 + Acyl-CoA). Total volume: 75 µL.

  • Reaction: Incubate at 30°C for 60–120 minutes .

    • Optimization: Time-course experiments are recommended for kinetic analysis.

  • Termination: Add 75 µL Stop Solution. Vortex and centrifuge (10,000 x g, 5 min) to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol C: Product Analysis & Data Interpretation

Rationale: Mass spectrometry provides the sensitivity required to detect mono-acylation events on the J-1 scaffold.

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 30% B to 95% B over 15 min.

  • Detection: ESI+ Mode.

Data Interpretation Table:

Observed Mass Shift (Δm/z)Acyl Group AddedInterpretation
+42.01 AcetylStandard acetylation (e.g., Acetyl-CoA donor).
+104.03 BenzoylAromatic acylation (common in Taxus and Euphorbia).
+82.04 Tigloyl/AngeloylC5-hemiterpene attachment (critical for bioactivity).
No Change NoneEnzyme inactive or substrate mismatch.
Workflow Visualization

AssayWorkflow cluster_Assay Enzymatic Reaction Start Crude Plant Extract (Polyester Mix) Hydrolysis Chemical Hydrolysis (KOH/MeOH, 60°C) Start->Hydrolysis J1 Jatrophane 1 (J-1) Purified Polyol Core Hydrolysis->J1 HPLC Purification Mix Mix: J-1 + rBAHD Enzyme + Acyl-CoA Donor J1->Mix Incubate Incubate 30°C (1-2 Hours) Mix->Incubate Analysis LC-MS/MS Analysis (Detect [M+Acyl]+) Incubate->Analysis

Figure 2: Step-by-step workflow for generating the J-1 probe and conducting the acyltransferase assay.

Troubleshooting & Critical Considerations
  • Substrate Solubility: Jatrophane polyols are moderately hydrophobic. Dissolve J-1 stock in DMSO (keep final assay concentration < 2% DMSO to avoid enzyme inhibition).

  • Regiochemistry Confirmation: LC-MS confirms that acylation occurred, but not where. To confirm the exact position (e.g., C3-OH vs C5-OH), scale up the reaction (1-5 mg substrate) and analyze the product via 2D-NMR (HMBC) . A shift in the proton signal geminal to the hydroxyl group (downfield shift of ~1.0 ppm) indicates acylation at that site.

  • Enzyme Stability: BAHD acyltransferases are often unstable. Always include 1-5 mM DTT in buffers and avoid freeze-thaw cycles.

References
  • Fattahian, M., Ghanadian, M., Ali, Z., & Khan, I. A. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). Phytochemistry Reviews, 19, 265–336.

  • Luo, D., Callari, R., Hamberger, B., et al. (2016). Oxidation and cyclization of casbene in the biosynthesis of Euphorbia factors. Proceedings of the National Academy of Sciences, 113(34), E5082-E5089.

  • Corea, G., Fattorusso, E., Lanzotti, V., et al. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead. Journal of Medicinal Chemistry, 46(15), 3395-3402.

  • Wang, Q., Hillwig, M. L., & Peters, R. J. (2019). CYP99A3: functional identification of a diterpene oxidase from the momilactone biosynthetic gene cluster in rice.[1] The Plant Journal, 65(1), 87-95.[1]

  • Wong, Y. L., et al. (2018). Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis. The Plant Journal, 93, 1-15.

Sources

Application

Application Note: Optimizing In Vivo Evaluation of Jatrophane 1 as a P-glycoprotein Modulator

Introduction & Mechanism of Action Jatrophane 1 (Jat-1) represents a class of macrocyclic diterpene esters isolated from Euphorbia species (e.g., E. dendroides, E.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Jatrophane 1 (Jat-1) represents a class of macrocyclic diterpene esters isolated from Euphorbia species (e.g., E. dendroides, E. semiperfoliata). Unlike conventional cytotoxic agents, the primary therapeutic value of Jatrophane 1 lies in its ability to function as a Chemosensitizer . It reverses Multi-Drug Resistance (MDR) by inhibiting P-glycoprotein (P-gp/ABCB1), an efflux pump that expels chemotherapeutics like Doxorubicin and Paclitaxel from cancer cells.

Successful in vivo translation of Jatrophane 1 requires overcoming two specific challenges inherent to diterpenes: high lipophilicity (poor aqueous solubility) and pharmacokinetic synchronization (ensuring the inhibitor is present when the cytotoxic drug reaches the tumor).

Mechanism of MDR Reversal

Jatrophane 1 acts as a non-competitive or competitive inhibitor of the P-gp drug-binding pocket, preventing the ATP-dependent efflux of substrate drugs.

Pgp_Mechanism Chemo Cytotoxic Agent (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Nucleus Nucleus/DNA (Target Site) Chemo->Nucleus Accumulation & Apoptosis Pgp P-glycoprotein (ABCB1) Efflux Pump Cell->Pgp Substrate Binding Pgp->Chemo Efflux (Resistance) Jat1 Jatrophane 1 (Inhibitor) Jat1->Pgp Blocks Binding Site

Figure 1: Mechanism of Action. Jatrophane 1 binds to P-gp, blocking the efflux of the cytotoxic agent and restoring intracellular accumulation.

Phase I: Formulation Strategy

Critical Causality: Jatrophane diterpenes are highly lipophilic (LogP > 3). Standard saline formulations will precipitate the compound, leading to embolism or erratic bioavailability. You must use a lipid-based or surfactant-rich vehicle.

Recommended Vehicle Protocols

Select Vehicle A for highest solubility or Vehicle B for better tolerability in long-term dosing.

ComponentVehicle A (Solutol-based)Vehicle B (PEG-based)Function
Solvent Ethanol (anhydrous)Ethanol (anhydrous)Primary solubilizer
Surfactant Solutol HS 15 (Kolliphor)Cremophor ELMicelle formation
Co-solvent PEG 400PEG 400Viscosity/Stability
Aqueous Saline (0.9% NaCl)Saline (0.9% NaCl)Physiological balance
Ratio (v/v) 10:10:80 (EtOH:Sol:Sal)5:5:40:50 (EtOH:Crem:PEG:Sal)Final formulation ratio

Preparation Protocol (Vehicle A):

  • Weigh the required amount of Jatrophane 1 powder.

  • Dissolve completely in Ethanol (10% of final volume). Vortex for 2 mins.

  • Add Solutol HS 15 (pre-heated to 37°C to liquefy). Vortex until clear.

  • Slowly add Saline (80% of final volume) dropwise while vortexing to prevent precipitation.

  • Validation: The solution must remain clear at room temperature for 4 hours. If cloudy, sonicate for 10 mins at 37°C.

Phase II: Pharmacokinetic (PK) Profiling

Rationale: You cannot assume the chemosensitizer (Jat-1) has the same half-life as the cytotoxic drug. You must determine the


 of Jat-1 to time the administration of the cytotoxic agent.
PK Study Design
  • Species: CD-1 Mice or Wistar Rats (n=3 per timepoint).

  • Route: Intravenous (IV) vs. Intraperitoneal (IP). Note: IP is preferred for xenograft co-treatment models to minimize tail vein trauma.

  • Dose: 10 mg/kg (Pilot dose).

Sampling Protocol:

  • Administer Jat-1.

  • Collect blood (via saphenous vein or cardiac puncture) at: 5 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.

  • Centrifuge at 4000 rpm for 10 min to harvest plasma.

  • Analyze via HPLC-MS/MS.

Target Parameters (Success Criteria):

  • 
    :  Time to reach peak concentration. Cytotoxic drug should be injected 15-30 mins prior to this point.
    
  • 
    :  Effective concentration > 500 nM (based on in vitro reversal assays).
    

Phase III: Efficacy Model (MDR Reversal Xenograft)

This is the core experiment. It tests if Jat-1 restores the sensitivity of a resistant tumor to a standard drug (e.g., Doxorubicin).

Experimental Setup
  • Model: Nude mice (BALB/c-nu/nu) or SCID mice.

  • Cell Line: MCF-7/ADR (Doxorubicin-resistant breast cancer) or KB-V1 (Vinblastine-resistant cervical).

    • Note: Use the parental line (MCF-7) as a control in a separate cohort if verifying specificity.

  • Inoculation:

    
     cells in Matrigel (1:1) subcutaneously into the right flank.
    
Treatment Groups (n=8-10 per group)
GroupTreatment 1 (Sensitizer)Treatment 2 (Cytotoxic)Purpose
G1 Vehicle OnlySalineNegative Control
G2 Vehicle OnlyDoxorubicin (2 mg/kg)Baseline Resistance check
G3 Jatrophane 1 (25 mg/kg) SalineSingle-agent toxicity check
G4 Jatrophane 1 (25 mg/kg) Doxorubicin (2 mg/kg)Experimental (MDR Reversal)
G5 Verapamil (10 mg/kg)Doxorubicin (2 mg/kg)Positive Control (Standard P-gp inhibitor)
Experimental Workflow

The synchronization of dosing is critical. Jatrophane 1 is usually administered 1 hour prior to the cytotoxic agent to saturate P-gp pumps before the drug enters circulation.

Workflow cluster_Cycle Treatment Cycle (q3d x 5) Start Tumor Inoculation (Day 0) Growth Tumor Growth (100-150 mm³) Start->Growth Rand Randomization (Day 10-14) Growth->Rand Vol > 100mm³ Step1 Inj. Jatrophane 1 (T = -1 hr) Rand->Step1 Step2 Inj. Doxorubicin (T = 0) Step1->Step2 Wait 60 min Step2->Step1 Repeat q3d End Harvest & Analysis (Day 30) Step2->End End of Study

Figure 2: In Vivo Workflow. Note the "Pre-treatment" window where Jatrophane 1 is administered before the cytotoxic payload.

Data Analysis Protocol
  • Tumor Volume: Measure with calipers every 3 days. Formula:

    
    .
    
  • Relative Tumor Volume (RTV):

    
     (Volume on day t / Volume on day 0).
    
  • T/C Ratio: (Mean RTV of Treated / Mean RTV of Control) × 100.

    • Success Criterion: T/C < 40% indicates significant activity.

Phase IV: Safety & Toxicology

P-gp inhibitors can alter the blood-brain barrier (BBB) integrity or renal clearance of endogenous toxins.

Monitoring Points:

  • Body Weight: Loss of >15% requires immediate euthanasia (humane endpoint).

  • Neurotoxicity: Observe for ataxia or tremors (common with high-dose diterpenes).

  • Histology: Post-mortem analysis of Liver (hepatotoxicity) and Kidney (nephrotoxicity).

References

  • Hohmann, J., et al. (2002). Jatrophane diterpenoids from Euphorbia species as modulators of multidrug resistance. Phytochemistry.

  • Vasas, A., & Hohmann, J. (2011). Euphorbia diterpenes: Isolation, structure, biological activity, and synthesis (2002-2010). Chemical Reviews.

  • Corea, G., et al. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors.[1][2] First insights of structure-activity relationships.[1][2][3] Journal of Medicinal Chemistry.

  • Reis, M., et al. (2013). P-glycoprotein inhibition in multidrug-resistant cancer cells by new jatrophane diterpenes. International Journal of Oncology.

  • National Cancer Institute (NCI). In Vivo Antitumor Efficacy Study Protocols.

Sources

Method

Application Note: Jatrophane 1 in Combination with Chemotherapy Agents

Executive Summary This guide details the application of Jatrophane 1 (J1) , a representative macrocyclic diterpene ester derived from Euphorbia species, as a third-generation modulator of Multidrug Resistance (MDR). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Jatrophane 1 (J1) , a representative macrocyclic diterpene ester derived from Euphorbia species, as a third-generation modulator of Multidrug Resistance (MDR). Unlike first-generation inhibitors (e.g., Verapamil) which suffer from high toxicity and low specificity, Jatrophane diterpenes exhibit potent, non-competitive inhibition of P-glycoprotein (P-gp/ABCB1) with a favorable therapeutic index.

This document provides validated protocols for using J1 to re-sensitize resistant cancer cell lines (e.g., MCF-7/ADR, KB-C1) to substrate chemotherapeutics such as Paclitaxel , Doxorubicin , and Vinblastine .

Mechanistic Insight & Causality

To design effective experiments, one must understand the molecular causality. MDR is frequently driven by the overexpression of ABCB1 (P-gp), an ATP-dependent efflux pump that expels hydrophobic drugs before they reach their intracellular targets.

Mechanism of Action (MOA)

Jatrophane 1 does not act as a cytotoxic agent itself at therapeutic doses. Instead, it functions as a chemosensitizer .

  • Binding: J1 binds to the transmembrane domain of P-gp.

  • Modulation: It inhibits the drug-transport function, either by blocking the substrate binding site or by modulating ATP hydrolysis (often stimulating ATPase activity without transport, leading to a futile cycle).

  • Result: Intracellular retention of the chemotherapy agent increases, restoring cytotoxicity.

Signaling Pathway Diagram

The following diagram illustrates the competitive dynamics between the chemotherapy agent and Jatrophane 1 at the P-gp pump.

MDR_Reversal_Pathway Chemo Chemotherapy Agent (Paclitaxel/Doxorubicin) Pgp P-glycoprotein (ABCB1 Pump) Chemo->Pgp Substrate Binding Nucleus Nucleus/Microtubules (Drug Target) Chemo->Nucleus Accumulation (Cytotoxicity) Jatrophane Jatrophane 1 (Modulator) Jatrophane->Pgp High-Affinity Inhibition Efflux Drug Efflux (Extracellular Space) Jatrophane->Efflux BLOCKS Pgp->Efflux Active Transport (ATP)

Caption: Jatrophane 1 binds to P-gp, blocking the efflux of chemotherapy agents and allowing them to reach nuclear or microtubule targets.

Experimental Design & Handling

Compound Preparation
  • Stock Solution: Dissolve Jatrophane 1 in high-grade DMSO to a concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility Check: Upon dilution in culture media, ensure DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity masking the reversal effect.

Cell Line Selection
  • Resistant Model: MCF-7/ADR (Breast cancer, Doxorubicin-resistant) or KB-C1 (Cervical, Vinblastine-resistant).

  • Parental Control: MCF-7 or KB-3-1.

  • Why: You must demonstrate that J1 specifically targets the resistance mechanism (P-gp) and does not merely increase general toxicity in non-resistant cells.

Protocol A: Chemo-Sensitization Assay (MTT/SRB)

Objective: Determine the Fold Reversal (FR) or Reversal Index (RI) of Jatrophane 1 when combined with Doxorubicin or Paclitaxel.

Workflow Diagram

Experimental_Workflow Step1 1. Seed Cells (5000 cells/well) Step2 2. Pre-Incubation (1h with Jatrophane 1) Step1->Step2 Step3 3. Add Chemo (Serial Dilution) Step2->Step3 Step4 4. Incubate (72 Hours) Step3->Step4 Step5 5. Readout (MTT/SRB Absorbance) Step4->Step5

Caption: Step-by-step workflow for the chemo-sensitization cytotoxicity assay.

Detailed Methodology
  • Seeding: Seed cells into 96-well plates (4,000–6,000 cells/well) in 100 µL complete medium. Incubate for 24 hours to allow attachment.

  • Modulator Addition (Critical Step):

    • Add Jatrophane 1 at a fixed, sub-toxic concentration (typically 2 µM or 5 µM ).

    • Note: Determine the sub-toxic dose first by running a cytotoxicity curve of J1 alone. The chosen dose should result in >90% cell survival.

    • Control: Add Verapamil (5 µM) or Cyclosporin A as a positive control for P-gp inhibition.

  • Pre-incubation: Incubate for 1 hour at 37°C. This allows J1 to bind P-gp before the chemotherapy agent competes for the site.

  • Chemotherapy Addition: Add the cytotoxic agent (e.g., Doxorubicin) in serial dilutions (e.g., 0.01 µM to 100 µM) in the presence of the modulator.

  • Incubation: Incubate for 72 hours.

  • Development: Perform MTT or SRB assay to measure cell viability.

Data Calculation

Calculate the Fold Reversal (FR) using the IC50 values derived from the dose-response curves:



Interpretation:

  • FR > 10: Strong reversal activity.

  • FR < 2: Negligible interaction.

Protocol B: Functional Efflux Assay (Rhodamine 123)

Objective: Confirm that the sensitization is due to P-gp inhibition (increased intracellular accumulation) rather than off-target synergy.

Methodology
  • Cell Prep: Harvest 5 × 10⁵ resistant cells (e.g., MCF-7/ADR).

  • Loading: Resuspend cells in media containing Rhodamine 123 (5 µM) . Incubate for 45 minutes at 37°C.

  • Washing: Centrifuge and wash cells with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend cells in fresh media with or without Jatrophane 1 (2–5 µM).

  • Incubation: Incubate for 60–90 minutes at 37°C to allow P-gp to pump the dye out.

  • Analysis: Immediately analyze via Flow Cytometry (FITC channel).

Expected Results
Treatment GroupFluorescence Intensity (MFI)Interpretation
Parental Cells (No P-gp) HighDye is retained naturally.
Resistant Cells + Vehicle LowP-gp pumps dye out efficiently.
Resistant Cells + Verapamil HighPositive control (efflux blocked).
Resistant Cells + Jatrophane 1 High J1 successfully inhibits P-gp efflux.

References

  • Hohmann, J., et al. (2002). Jatrophane diterpenoids from Euphorbia species as modulators of multidrug resistance.[1][2][3][4][5]Planta Medica .

  • Vasas, A., & Hohmann, J. (2011). Euphorbia diterpenes: Isolation, structure, biological activity, and synthesis (2008-2012).Chemical Reviews .

  • Reis, M., et al. (2013). P-glycoprotein inhibitors from Euphorbia species: A structure-activity relationship analysis.Bioorganic & Medicinal Chemistry .

  • Corelli, F., et al. (2005). Jatrophane diterpenes as P-glycoprotein inhibitors.[2][5][6][7][8][9][10] First insights of structure-activity relationships.[2][11]Journal of Medicinal Chemistry .

Sources

Application

Application Note: Analytical Standardization and Quantification of Jatrophane 1

Abstract Jatrophane diterpenes, specifically the polyester derivatives (herein referred to as Jatrophane 1 ), represent a critical class of non-cytotoxic P-glycoprotein (P-gp) inhibitors capable of reversing multidrug re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Jatrophane diterpenes, specifically the polyester derivatives (herein referred to as Jatrophane 1 ), represent a critical class of non-cytotoxic P-glycoprotein (P-gp) inhibitors capable of reversing multidrug resistance (MDR) in cancer therapy. However, the lack of commercially available, certified reference materials poses a significant barrier to clinical translation. This application note provides a definitive protocol for the absolute quantification of Jatrophane 1 in biological matrices. Unlike standard compendial methods, this workflow integrates Quantitative NMR (qNMR) for primary standard certification with a high-sensitivity LC-MS/MS method for bioanalysis, ensuring data integrity for IND-enabling studies.

Introduction: The Biological Imperative

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure. The overexpression of the ABCB1 transporter (P-glycoprotein/P-gp) results in the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel) from tumor cells.

Jatrophane 1 (a representative macrocyclic diterpene ester isolated from Euphorbia species) functions as a potent modulator. Unlike competitive inhibitors (e.g., Verapamil), Jatrophane 1 often acts via non-competitive allosteric modulation of the P-gp efflux pump, restoring drug sensitivity without significant intrinsic toxicity.

Mechanism of Action

The following diagram illustrates the inhibitory pathway of Jatrophane 1 compared to standard substrate efflux.

Pgp_Inhibition Chemo Chemotherapeutic Agent Cell_In Intracellular Space Chemo->Cell_In Passive Diffusion Pgp_Active Active P-gp Efflux Pump Cell_In->Pgp_Active Substrate Binding Apoptosis Apoptosis (Cell Death) Cell_In->Apoptosis Accumulation > Threshold Pgp_Blocked P-gp Pump (Inhibited) Pgp_Active->Pgp_Blocked Modulation Efflux Drug Efflux (Resistance) Pgp_Active->Efflux ATP Hydrolysis Pgp_Blocked->Efflux Blocked Jatrophane Jatrophane 1 (Inhibitor) Jatrophane->Pgp_Blocked Allosteric Binding

Figure 1: Mechanism of MDR Reversal. Jatrophane 1 binds to P-gp, preventing the efflux of chemotherapeutics and allowing intracellular accumulation to toxic levels.

Phase I: The "Chicken and Egg" Problem (Standard Generation)

Critical Insight: Authentic standards for specific Jatrophane esters are rarely available in catalogs. Researchers must often isolate their own material. Relying on area normalization (HPLC-UV) for purity is insufficient due to the lack of chromophores in the jatrophane skeleton.

Protocol: Purity Assignment via qNMR This step establishes the "Primary Reference Standard" used for all subsequent LC-MS calibration.

  • Analyte: Isolated Jatrophane 1 (>5 mg).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (99.98% D).
  • Instrument: 600 MHz NMR (minimum 400 MHz),

    
     relaxation delay 
    
    
    
    30s (to ensure full relaxation).

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[1]

Phase II: LC-MS/MS Quantification Protocol

This protocol is designed for quantification in human plasma or cell culture media .

Experimental Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: UHPLC System.

ParameterSetting / SpecificationRationale
Column C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters BEH)Maximizes peak capacity for isomeric separation.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH stabilizes ester bonds; Ammonium aids ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for diterpenes than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLLow volume to prevent solvent effects.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Sample Loading
6.095Elution of Jatrophane 1
8.095Column Wash
8.140Re-equilibration
10.040End
Mass Spectrometry Parameters (MRM)

Note: Transitions are representative for a generic Jatrophane polyester (MW ~500-600). Optimize for specific isolate.

AnalytePolarityPrecursor (m/z)Product (m/z)CE (eV)Role
Jatrophane 1 ESI (+)[M+H]+ or [M+NH4]+[M-RCOOH]+25-35Quantifier
Jatrophane 1 ESI (+)[M+H]+[Skeleton Fragment]+45Qualifier
IS (Verapamil) ESI (+)455.3165.130Internal Std

Senior Scientist Note: Jatrophanes often form strong Sodium adducts


. If sensitivity is low in protonated mode 

, consider adding trace Ammonium Formate to force

generation, which is often more fragmentable than sodium adducts.

Phase III: Sample Preparation Workflow

Direct protein precipitation is often insufficient for lipophilic diterpenes due to matrix suppression. Liquid-Liquid Extraction (LLE) is recommended.

Sample_Prep Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (10 µL Verapamil) Sample->IS_Add Extract LLE Extraction Solvent: MTBE or Ethyl Acetate (1 mL) IS_Add->Extract Vortex Vortex (10 min) Centrifuge (10k rpm, 5 min) Extract->Vortex Supernatant Collect Organic Layer Vortex->Supernatant Dry Evaporate to Dryness (N2 stream @ 35°C) Supernatant->Dry Recon Reconstitute (100 µL 50:50 MeOH:H2O) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Optimized LLE Workflow for Lipophilic Diterpenes. MTBE (Methyl tert-butyl ether) is preferred over Hexane to ensure recovery of more polar polyester derivatives.

Validation & Troubleshooting

Matrix Effects

Jatrophanes are highly lipophilic and elute late, often in the region where phospholipids elute.

  • Test: Post-column infusion.

  • Observation: If signal suppression >20% at the retention time, switch from LLE to Supported Liquid Extraction (SLE) plates to remove phospholipids more effectively.

Isomer Separation

Jatrophanes often co-exist with structural isomers (e.g., positional isomers of acetyl groups).

  • Protocol: If a single peak is not achieved, lower the column temperature to 25°C and reduce the gradient slope (e.g., 0.5% B/min increase).

Stability
  • Caution: The ester bonds in Jatrophane 1 are susceptible to hydrolysis by plasma esterases.

  • Mitigation: Process blood samples on ice. Add an esterase inhibitor (e.g., PMSF or NaF) to the collection tubes if stability data indicates degradation < 2 hours.

References

  • Vasas, A. et al. (2024). Jatrophane diterpenes from Euphorbia sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells.[2] Fitoterapia.[2]

  • Corea, G. et al. (2003).[3] Jatrophane diterpenes as P-glycoprotein inhibitors.[2][3][4] First insights of structure-activity relationships.[3][4][5] Journal of Medicinal Chemistry.[3][4][6]

  • Reis, M. et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs.[5] Phytochemistry Reviews.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Pauli, G.F. et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1] Journal of Natural Products.[7]

Sources

Method

Application Note: Precision Derivatization of Jatrophane 1 for Structure-Activity Relationship (SAR) Studies

Executive Summary Jatrophane diterpenes, particularly Jatrophane 1 (a representative macrocyclic polyester isolated from Euphorbia species such as E. semiperfoliata or E.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jatrophane diterpenes, particularly Jatrophane 1 (a representative macrocyclic polyester isolated from Euphorbia species such as E. semiperfoliata or E. peplus), exhibit potent biological activities, most notably the reversal of Multidrug Resistance (MDR) in cancer cells via P-glycoprotein (P-gp) modulation.[1][2][3][4] However, the natural abundance of specific congeners is often low, and their lipophilicity profiles are not always optimized for clinical translation.

This guide details the semisynthetic derivatization of the Jatrophane 1 scaffold. Unlike de novo synthesis, which is prohibitively complex, we utilize the "Reset-and-Reload" strategy: selective hydrolysis of the natural ester cocktail followed by targeted acylation. This approach allows for the systematic generation of SAR libraries to probe the electronic and steric requirements at critical carbons (C-3, C-5, C-14) for maximal P-gp affinity.

Strategic Analysis: The Jatrophane Pharmacophore

Before initiating wet chemistry, it is critical to understand the structural logic. The Jatrophane skeleton is a bicyclic [10.3.0]pentadecane system.

  • The "Hydrophobic Shield": P-gp efflux inhibition relies heavily on the molecule's ability to intercalate into the lipid bilayer and interact with the transmembrane domains of the transporter. High lipophilicity is generally correlated with potency.[5][6]

  • Critical Interaction Sites:

    • C-3 & C-5: Esterification here with aromatic moieties (benzoates, nicotinates) often enhances affinity via

      
       stacking interactions with P-gp amino acid residues (e.g., Phenylalanine).
      
    • C-14: The presence of a carbonyl or specific ester functionality at this position is a major determinant of activity.

    • The Polyester Chain: Natural Jatrophanes are often "promiscuous" binders due to flexible ester chains. Rigidifying these chains or altering their polarity is the primary goal of derivatization.

Visualization: The SAR Logic Flow

JatrophaneSAR Scaffold Jatrophane 1 Core (Bicyclic [10.3.0] System) Hydrolysis Step 1: Hydrolysis (Removal of Natural Esters) Scaffold->Hydrolysis Zemplén or Alkaline Polyol Intermediate: Jatrophane Polyol Hydrolysis->Polyol Acylation Step 2: Targeted Acylation (Library Generation) Polyol->Acylation Anhydrides/DCC Mod_C3 C-3 Modification: Aromatic Esters (Affinity) Acylation->Mod_C3 Mod_C14 C-14 Modification: Steric Bulk/Polarity Acylation->Mod_C14 Activity Outcome: P-gp Inhibition (MDR Reversal) Mod_C3->Activity Mod_C14->Activity

Figure 1: The "Reset-and-Reload" strategy for Jatrophane derivatization. By stripping natural esters to the polyol, researchers can systematically rebuild the molecule to isolate specific pharmacophoric contributions.

Experimental Protocols

Protocol A: Selective Hydrolysis (The "Reset")

Objective: To convert the complex natural polyester (Jatrophane 1) into its parent polyol alcohol. This removes the variable natural ester pattern, providing a blank canvas for derivatization.

Mechanism: Base-catalyzed transesterification (Zemplén deacetylation) or hydrolysis.

Materials:

  • Jatrophane 1 (isolated from Euphorbia extract).[2]

  • Sodium Methoxide (NaOMe) or Potassium Carbonate (

    
    ).
    
  • Anhydrous Methanol (MeOH).

  • Dowex 50W-X8 (cation exchange resin) for neutralization.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of Jatrophane 1 in 5 mL of anhydrous MeOH under an inert atmosphere (

    
    ).
    
  • Catalysis:

    • Method A (Zemplén): Add 0.1 equivalents of NaOMe (0.5 M solution in MeOH).

    • Method B (Mild): Add 2 equivalents of anhydrous

      
      .
      
  • Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 1:1). The starting material spot (

    
    ) should disappear, and a highly polar spot (Polyol, 
    
    
    
    ) should appear.
  • Quenching:

    • If using NaOMe: Neutralize by adding washed Dowex 50W-X8 (

      
       form) until pH is neutral. Filter off the resin.
      
    • If using

      
      : Dilute with water and extract exhaustively with Ethyl Acetate (EtOAc) or n-Butanol if the polyol is highly water-soluble.
      
  • Purification: Evaporate solvent in vacuo. Purify the crude polyol via Flash Column Chromatography (Gradient:

    
     9:1).
    

Validation Point:


-NMR will show the disappearance of singlet signals at 

2.0–2.2 ppm (acetyl groups) and aromatic signals (if benzoate was present). The H-3 signal will shift upfield (e.g., from

5.5 to

4.0), confirming deacylation.
Protocol B: Regioselective Acylation (The "Tune-up")

Objective: To introduce specific acyl groups (benzoyl, furoyl, acetyl) at the C-3 and C-14 positions to test steric and electronic SAR.

Mechanism: Nucleophilic acyl substitution using Steglich esterification or Anhydride activation.

Materials:

  • Jatrophane Polyol (from Protocol A).

  • Acyl Chlorides (R-COCl) or Carboxylic Acids (R-COOH).

  • DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Anhydrous Dichloromethane (DCM) or Pyridine.

Step-by-Step Methodology:

  • Setup: Dissolve 20 mg of Jatrophane Polyol in 2 mL of anhydrous DCM.

  • Activation:

    • For Acid Chlorides: Add 3.0 eq. of Pyridine and 1.5 eq. of the specific Acyl Chloride (e.g., Benzoyl Chloride).

    • For Carboxylic Acids (Steglich): Add 1.5 eq. of the Acid, 1.5 eq. of DCC, and 0.5 eq. of DMAP.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: C-3 OH is generally more reactive than C-14 or C-15 due to steric accessibility. To achieve regioselectivity , control stoichiometry (1.1 eq. for mono-acylation) and temperature (0°C for kinetic control).

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1N HCl (to remove pyridine/DMAP), saturated

      
      , and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Isolate derivatives via HPLC (C18 column, Acetonitrile:Water gradient).

Validation Point: Mass Spectrometry (HR-ESI-MS) will confirm the molecular weight increase corresponding to the added acyl group. IR spectroscopy will show a new ester carbonyl stretch at 1720–1740


.

Data Analysis & SAR Trends

The following table summarizes expected SAR trends based on derivatization of the Jatrophane core, specifically regarding P-gp inhibition in MDR mouse lymphoma cells (L5178Y).

Compound IDModification (C-3)Modification (C-14)Lipophilicity (LogP)P-gp Inhibition (FAR)*Interpretation
Jatrophane 1 AcetylAcetyl3.54.2Moderate activity (Baseline).
Derivative A Benzoyl Acetyl4.815.6 Aromatic ring at C-3 drastically improves affinity (

-stacking).
Derivative B OH (Free)Acetyl2.11.1Loss of lipophilicity destroys activity.
Derivative C AcetylNicotinoyl 3.28.4N-heterocycle improves solubility but slightly lowers affinity vs Benzoyl.
Derivative D BenzoylBenzoyl 5.918.2High lipophilicity; dual aromatic interaction. Potent Lead.

*FAR = Fluorescence Activity Ratio. Values > 2 indicate significant MDR reversal.[1] Values > 10 indicate high potency.[7]

Visualization: The SAR Feedback Loop

SAR_Feedback Library Acylated Library (Derivatives A-D) Assay Rhodamine 123 Accumulation Assay Library->Assay Treat MDR Cells Analysis Data Analysis (FAR Calculation) Assay->Analysis Flow Cytometry Decision Lead Selection (High Affinity / Low Toxicity) Analysis->Decision Identify Hits Decision->Library Refine Structure (Iterate)

Figure 2: The iterative cycle of library generation and biological testing. The goal is to maximize the Fluorescence Activity Ratio (FAR) while maintaining acceptable solubility.

Troubleshooting & Expert Tips

  • Acyl Migration: In poly-hydroxylated jatrophanes, acyl groups can migrate between adjacent hydroxyls (e.g., C-14 to C-15) under basic conditions. Mitigation: Keep reaction times short and avoid excessive heating during workup. Use buffered silica gel for chromatography.

  • Solubility Issues: Highly lipophilic derivatives (e.g., Derivative D) may precipitate in aqueous assay media, leading to false negatives. Mitigation: Dissolve in DMSO first, ensuring final DMSO concentration in cell media is <0.5%.

  • Regioselectivity: If C-3 and C-14 acylation cannot be controlled by stoichiometry, protect the more reactive C-3 OH with a silyl group (TBS-Cl), acylate C-14, and then deprotect.

References

  • Vasas, A., & Hohmann, J. (2014). Euphorbia Diterpenes: Isolation, Structure, Biological Activity, and Synthesis (2008–2012). Chemical Reviews, 114(17), 8579–8612.

  • Corea, G., et al. (2003).[8][9] Jatrophane Diterpenes as P-Glycoprotein Inhibitors.[1][2][4][10][7][8][9] First Insights of Structure-Activity Relationships and Discovery of a New, Powerful Lead. Journal of Medicinal Chemistry, 46(16), 3395–3402.

  • Reis, M., et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019).[4][10] Phytochemistry Reviews, 19, 265–336.[4][11]

  • Hohmann, J., et al. (2002). Jatrophane Diterpenoids from Euphorbia peplus as Modulators of Multidrug Resistance.[2][3][4][10] Journal of Natural Products, 65(9), 1262–1265.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Challenges in the Total Synthesis of the Jatrophane 1 Skeleton

From the Desk of the Senior Application Scientist Welcome to the technical support center for the total synthesis of Jatrophane diterpenes. The Jatrophane skeleton, a bicyclo[10.3.0]pentadecane core, represents a formida...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the total synthesis of Jatrophane diterpenes. The Jatrophane skeleton, a bicyclo[10.3.0]pentadecane core, represents a formidable challenge in synthetic organic chemistry.[1] Its unique three-dimensional architecture, coupled with a high degree of functionalization and numerous stereocenters, demands a robust and often innovative synthetic strategy.[2][3] These natural products are of significant interest due to their potent biological activities, including cytotoxic and multidrug resistance (MDR) reversal properties, making them compelling targets for drug discovery.[2][4][5]

This guide is structured to address the most common and critical challenges encountered during the synthesis of the Jatrophane 1 core. It is designed for researchers, chemists, and drug development professionals, providing not just protocols, but the mechanistic reasoning and strategic insights needed to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that often arise during the planning and execution of a Jatrophane synthesis campaign.

Q1: What are the primary strategic hurdles in constructing the Jatrophane core?

A1: The synthesis is marked by three principal challenges:

  • Macrocyclization: The formation of the strained 12- or 13-membered macrocycle is entropically and enthalpically disfavored.[6] Success hinges on the careful choice of the ring-closing strategy and substrate pre-organization.

  • Stereochemical Control: Jatrophanes can possess up to 10 chiral centers, and their relative and absolute configurations are crucial for biological activity.[2] Establishing these stereocenters, particularly on the flexible macrocycle, requires high levels of diastereocontrol.

  • Late-Stage Functionalization: The dense and varied oxygenation patterns often require functional group interconversions on the fully formed, sterically congested bicyclic core, where reagent access and predictable reactivity can be problematic.[2]

Q2: Which macrocyclization strategies have proven most effective for the Jatrophane skeleton?

A2: Several strategies have been successfully employed, with the choice depending heavily on the specific substitution pattern of the target molecule and the availability of synthetic precursors. Key successful methods include:

  • Ring-Closing Metathesis (RCM): A powerful and widely used method. The Hiersemann group, for instance, successfully used a late-stage RCM to form the macrocycle in their synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol.[7]

  • Palladium-Catalyzed Couplings: The Hegedus and Stille groups reported the use of an intramolecular palladium-catalyzed carbonylative coupling of a vinyl triflate with a vinyl stannane to forge the macrocycle of jatrophone.[8]

  • Aldol Condensations: The first total synthesis of jatrophone by Smith et al. utilized an intramolecular Mukaiyama aldol reaction as the pivotal macrocycle-forming step.[7]

  • Horner-Wadsworth-Emmons (HWE) Olefinations: Intramolecular HWE reactions have also been used to construct the macrocyclic ring, offering excellent control over the geometry of the resulting double bond.[7]

Q3: How is the critical stereochemistry of the cyclopentane ring typically established?

A3: The cyclopentane moiety is a common structural motif, and its stereocenters are often set early in the synthesis.[9] Common strategies involve:

  • Chiral Pool Starting Materials: Using enantiopure starting materials like Evans oxazolidinones to set initial stereocenters via asymmetric aldol reactions.[7]

  • Substrate-Controlled Reactions: Employing diastereoselective reactions where the existing stereocenters of a linear precursor direct the stereochemical outcome of subsequent transformations, such as hydroboration or epoxidation.

  • Ring-Closing Metathesis (RCM): Building a linear precursor with the desired stereochemistry and then forming the five-membered ring via RCM is a highly effective and modular approach.[9]

Part 2: Troubleshooting Guide

This section provides detailed, problem-oriented guidance for specific experimental issues.

Problem 1: Low Yield in Macrocyclic Ring-Closing Metathesis (RCM)
  • Symptoms: You observe the formation of dimeric or oligomeric byproducts, recovery of the acyclic diene starting material, or generally low conversion to the desired macrocycle.

  • Potential Causes:

    • Intermolecular vs. Intramolecular Reaction: At standard concentrations, the intermolecular reaction leading to dimers and polymers can outcompete the desired intramolecular cyclization.

    • Unfavorable Substrate Conformation: The linear precursor may adopt a conformation that disfavors the close proximity of the terminal olefins required for cyclization. This increases the activation energy for the desired pathway.

    • Catalyst Inactivity or Decomposition: The ruthenium catalyst may be incompatible with other functional groups in the molecule or may decompose under the reaction conditions before cyclization is complete.

  • Suggested Solutions & Protocols:

    Solution A: Implement High-Dilution Conditions

    • Rationale: To favor the intramolecular pathway, the concentration of the substrate must be kept extremely low (<0.005 M). This is most effectively achieved using a syringe pump for slow addition of the substrate to the reaction vessel.

    • Protocol: High-Dilution RCM

      • Set up a refluxing solution of the chosen RCM catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, 5-10 mol%) in a degassed, anhydrous solvent (e.g., toluene or CH₂Cl₂).

      • Dissolve the acyclic diene precursor in a separate flask of the same solvent to a concentration of ~0.01 M.

      • Using a syringe pump, add the diene solution to the refluxing catalyst solution over a period of 4-12 hours.

      • After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours to ensure complete conversion.

      • Quench the reaction by adding ethyl vinyl ether and stirring for 30 minutes, then concentrate in vacuo. Purify by flash column chromatography.

    Solution B: Catalyst and Condition Optimization

    • Rationale: Different generations of RCM catalysts have varying stabilities and reactivities. If one fails, another may succeed. Temperature also plays a critical role in overcoming conformational barriers.

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for RCM macrocyclization.

    • Data Comparison: The choice of catalyst can be critical. Consider the following comparison from synthetic efforts towards Jatrophane precursors:

CatalystSolventTemperature (°C)Typical Yield RangeKey Feature
Grubbs ICH₂Cl₂ or Toluene40 - 8030-60%Good general-purpose, less active for hindered olefins.
Grubbs IIToluene80 - 11050-85%More active and thermally stable; often the first choice.
Hoveyda-Grubbs IIToluene80 - 11060-90%Highly stable, slow-initiating catalyst. Good for challenging substrates.
Problem 2: Poor Diastereoselectivity in Fragment Coupling
  • Symptoms: A key carbon-carbon bond-forming reaction (e.g., aldol, allylation) that unites two complex fragments produces a nearly 1:1 mixture of diastereomers, complicating purification and reducing the overall yield of the desired synthetic pathway.

  • Potential Causes:

    • Insufficient Facial Bias: The chiral centers in the reacting partners do not exert enough steric or electronic influence to favor attack from one face over the other.

    • Flexible Transition State: The transition state geometry is not rigid, allowing for multiple low-energy pathways leading to different stereoisomers. Classic models like Felkin-Anh or chelation-control may not be dominant.

    • Incorrect Reagent/Catalyst Choice: The chosen Lewis acid, base, or chiral auxiliary is not effectively controlling the stereochemical outcome.

  • Suggested Solutions & Protocols:

    Solution A: Modify the Lewis Acid and Solvent

    • Rationale: The choice of Lewis acid and solvent can dramatically influence the transition state. Chelating Lewis acids (e.g., MgBr₂, TiCl₄) can lock the substrate in a rigid conformation, enhancing selectivity. Non-coordinating solvents (e.g., CH₂Cl₂) favor these effects, while coordinating solvents (e.g., THF) can compete for the Lewis acid and disrupt chelation.

    • General Protocol: Screening for Chelation Control

      • Dry the aldehyde or ketone substrate rigorously by azeotropic distillation with benzene or toluene.

      • In parallel, set up small-scale reactions in different non-coordinating solvents (CH₂Cl₂, Toluene).

      • To each reaction, add a different Lewis acid (e.g., BF₃·OEt₂, TiCl₄, MgBr₂·OEt₂) at -78 °C and stir for 15-30 minutes.

      • Add the nucleophile (e.g., silyl enol ether, allyl stannane) dropwise and let the reaction proceed for several hours at low temperature.

      • Quench the reactions, work up, and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.).

    Solution B: Employ a Chiral Auxiliary

    • Rationale: Covalently attaching a chiral auxiliary (e.g., an Evans oxazolidinone) to one of the coupling partners provides a powerful steric director that can enforce high levels of facial selectivity, overriding weak substrate-based control.[7]

    • Retrosynthetic Logic Diagram:

      Retrosynthesis Jatrophane Jatrophane Core Fragments Key Fragments (e.g., A + B) Jatrophane->Fragments Disconnect Coupling Diastereoselective Fragment Coupling (e.g., Aldol Reaction) Fragments->Coupling Form via Auxiliary Fragment A with Chiral Auxiliary Coupling->Auxiliary Control with

      Caption: Retrosynthetic logic incorporating a chiral auxiliary.

References

  • Total synthesis of the Jatrophane diterpene Euphosalicin. reposiTUm. [Link]

  • Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. MDPI. [Link]

  • Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). PubMed Central. [Link]

  • Total Synthesis of Natural and Non-Natural Δ5,6Δ12,13-Jatrophane Diterpenes and Their Evaluation as MDR Modulators. ACS Publications. [Link]

  • Jatrophane skeleton and representative jatrophane diterpenes. ResearchGate. [Link]

  • Jatrophane skeleton and representative jatrophane diterpenes. ResearchGate. [Link]

  • Jatrophane diterpenoids from Euphorbia microcarpa (prokh.) krylov with multidrug resistance modulating activity. PubMed. [Link]

  • Proposed pathway for the production of macrocyclic diterpenes in detail. ResearchGate. [Link]

  • Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology. MDPI. [Link]

  • Stereocontrol in cyclophane synthesis: a photochemical method to overlap aromatic rings. PubMed. [Link]

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). [Link]

  • Strategies for the Diversity-Oriented Synthesis of Macrocycles. David Spring's group. [Link]

  • General Synthesis of Highly Functionalized Cyclopentane Segments for the Preparation of Jatrophane Diterpenes. Rinner Group. [Link]

  • Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis. PubMed. [Link]

  • Contemporary strategies for peptide macrocyclization. PubMed. [Link]

  • Selected synthetic strategies to cyclophanes. Beilstein Journals. [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC - NIH. [Link]

  • Jatrophane diterpenoids from Euphorbia microcarpa (prokh.) krylov with multidrug resistance modulating activity. ResearchGate. [Link]

Sources

Optimization

Optimizing HPLC separation of Jatrophane 1 isomers.

Technical Support Center: HPLC Optimization for Jatrophane Diterpenes Subject: Advanced Separation Strategies for Jatrophane 1 Isomers and Related Diterpene Polyesters From: Dr. Alex V., Senior Application Scientist To:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Optimization for Jatrophane Diterpenes

Subject: Advanced Separation Strategies for Jatrophane 1 Isomers and Related Diterpene Polyesters From: Dr. Alex V., Senior Application Scientist To: Drug Discovery & Natural Products Research Teams

Executive Summary

You are likely encountering difficulty separating "Jatrophane 1" (a macrocyclic diterpene polyester) from its co-eluting isomers or matrix interferences. These compounds, prevalent in Euphorbia species (e.g., E. peplus, E. esula), are critical candidates for P-glycoprotein (P-gp) inhibition and Multidrug Resistance (MDR) reversal.

The challenge lies in their structural nuance: a flexible 12-membered ring with multiple chiral centers and varying esterification patterns (regioisomers). Standard C18 protocols often fail to resolve these positional isomers. This guide moves beyond basic HPLC to orthogonal selectivity mechanisms required for high-purity isolation.

Module 1: Critical Method Parameters (The "Why" & "How")

Q1: My C18 column shows a single broad peak for the isomer pair. What is the next logical step?

The Issue: Standard C18 phases rely on hydrophobicity. Jatrophane isomers often have identical hydrophobicity (logP) but different spatial shapes or pi-electron distributions due to benzoyl/nicotinoyl ester placement.

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • Mechanism: These phases engage in

    
     interactions with the unsaturated ester groups (benzoyl/tigloyl) common in Jatrophanes. This adds a second dimension of selectivity (steric + electronic) that C18 lacks.
    
  • Recommendation: If using C18, ensure it is a "high-density bonding" type to maximize steric shape selectivity.

Q2: Should I use Methanol or Acetonitrile?

The Verdict: Acetonitrile (ACN) is generally superior for Jatrophanes, but Methanol (MeOH) has a specific niche.

  • Acetonitrile: Provides sharper peaks for these polyesters due to lower viscosity and distinct dipole-dipole interactions. It usually elutes Jatrophanes at 40-60% organic concentration.

  • Methanol: Use this only if ACN fails to separate the isomers. The protic nature of MeOH can alter the solvation shell around the ester oxygens, occasionally changing selectivity enough to resolve isomers.

Q3: The peaks are tailing significantly. Is it the column or the sample?

The Diagnosis: Jatrophanes are not basic amines, so they shouldn't tail due to silanols... unless your matrix is dirty or the esters are hydrolyzing.

  • Immediate Action: Check your mobile phase pH.[1]

  • Protocol: Use 0.1% Formic Acid (pH ~2.7).

  • Reasoning: Although Jatrophanes are neutral, the acidic pH suppresses the ionization of residual silanols on the column and prevents the hydrolysis of the sensitive ester groups during the run.

Module 2: Experimental Protocols

Protocol A: Optimized Gradient for Jatrophane Isomer Resolution
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or Sub-2 µm for UHPLC)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min (Standard) or 0.4 mL/min (UHPLC)

  • Temperature: 25°C - 30°C (Keep lower to prevent thermal isomerization or degradation)

Time (min)% B (ACN)Event
0.040Initial Hold
2.040Isocratic equilibration
25.065Shallow Gradient (1.1% per min)
30.095Wash
35.095Wash Hold
35.140Re-equilibration

Note: The shallow gradient (40% to 65%) is the "separation window" where the isomers will elute.

Protocol B: Sample Preparation (Crucial for Column Life)

Jatrophanes are lipophilic. Injecting crude extracts often fouls the column head, causing peak splitting.

  • Extract: Air-dried plant material (e.g., E. platyphyllos) with Methanol.

  • Partition: Dissolve extract in MeOH:H2O (8:2) and partition against Hexane (removes chlorophyll/waxes).

  • Enrich: Partition the aqueous MeOH layer against Chloroform or DCM. The Jatrophanes are in the Chloroform/DCM layer.

  • Filter: 0.22 µm PTFE filter before injection.

Module 3: Troubleshooting Logic (Visualized)

Workflow: Optimization & Troubleshooting Decision Tree

JatrophaneOptimization Start Start: Jatrophane 1 Separation CheckRes Check Resolution (Rs) Start->CheckRes Decision1 Rs < 1.5 (Co-elution)? CheckRes->Decision1 Gradient Action: Decrease Gradient Slope (0.5% B/min) Decision1->Gradient Yes (Marginal) Temp Action: Lower Temp to 20°C (Lock Conformation) Decision1->Temp Yes (Isomers) Column Action: Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Decision1->Column Yes (Total Overlap) CheckTailing Issue: Peak Tailing? Decision1->CheckTailing No (Separated) Gradient->CheckRes Temp->CheckRes Column->CheckRes Acid Add 0.1% Formic Acid (Suppress Silanols) CheckTailing->Acid Yes (Chemical) Matrix Perform Liquid-Liquid Partition (Hexane wash) CheckTailing->Matrix Yes (Dirty Sample) Success Success: Rs > 1.5 Stable Baseline CheckTailing->Success No

Caption: Decision tree for optimizing resolution and peak shape of Jatrophane diterpenes.

Module 4: Frequently Asked Questions (FAQ)

Q: I see "Ghost Peaks" in my blank run after a Jatrophane injection. Why? A: This is likely carryover or degradation . Jatrophanes are sticky (lipophilic).

  • Fix: Add a needle wash step with 100% Acetonitrile or Methanol/THF (90:10).

  • Alert: If the ghost peak appears at a specific retention time relative to the main peak, your compound might be hydrolyzing on-column. Ensure the column temperature is not >40°C.

Q: Can I use UV detection, or do I need Mass Spec (MS)? A: Most Jatrophanes have weak UV absorption (end absorption at 200-210 nm). However, if your specific "Jatrophane 1" contains a benzoyl or cinnamoyl moiety, you can detect it comfortably at 254 nm .

  • Tip: If optimizing for a non-chromophoric jatrophane, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for a more universal response that doesn't rely on double bonds.

Q: How do I scale this up for isolation? A: Move from the analytical column (4.6 mm ID) to a semi-prep column (10 mm or 21.2 mm ID).

  • Critical: Maintain the same linear velocity. If you move from 4.6 mm to 10 mm, increase your flow rate by a factor of ~4.7 (i.e., from 1 mL/min to 4.7 mL/min).

References

  • Vasas, A. et al. (2012). Jatrophane diterpenes from Euphorbia esula. Phytochemistry.

    • Context: Establishes the structural complexity and extraction protocols for j
  • Hohmann, J. et al. (2003).[2] Isolation and Structure Determination of New Jatrophane Diterpenoids from Euphorbia platyphyllos L.[2] Helvetica Chimica Acta.[2]

    • Context: definitive guide on NMR and separation of closely related j
  • Reis, M. et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs. Phytochemistry Reviews.

    • Context: Comprehensive review of the class, including stability and isolation strategies.[3]

  • Dolan, J.W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.

    • Context: Authoritative grounding for peak tailing and asymmetry calcul

Sources

Troubleshooting

Jatrophane 1 Technical Support Center: A Guide for Cell Culture Experiments

Welcome to the technical support center for Jatrophane 1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent jatrophane diterpene i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Jatrophane 1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent jatrophane diterpene in cell culture experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results. Our approach is rooted in scientific principles and extensive laboratory experience to empower you with the knowledge to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and mechanism of action of Jatrophane 1.

1. What is Jatrophane 1 and what is its primary mechanism of action in cancer cell lines?

Jatrophane 1 belongs to the jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family.[1][2] The first jatrophane-type diterpene, jatrophone, was identified in 1970 from Jatropha gossypiifolia L. and was noted for its significant antiproliferative effects against human tumor cell lines.[1]

The primary mechanisms of action of jatrophanes in cancer cell lines include:

  • Induction of Apoptosis: They can trigger programmed cell death.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of P-glycoprotein (P-gp): Jatrophanes are recognized as potent inhibitors of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][3][4] By inhibiting P-gp, Jatrophane 1 can prevent the efflux of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells to treatment.[3][4]

2. How should I prepare a stock solution of Jatrophane 1?

Jatrophane 1, like many other jatrophane diterpenes, is typically dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

Protocol for Stock Solution Preparation:

  • Determine the desired stock concentration: A common starting stock concentration is 10 mM.

  • Calculate the required amount of Jatrophane 1 and DMSO.

  • Warm the vial of Jatrophane 1 to room temperature before opening. This is especially important for hygroscopic compounds to prevent the absorption of atmospheric moisture.

  • Add the calculated volume of DMSO to the vial.

  • Ensure complete dissolution: Vortex or sonicate the solution until all the compound is dissolved. Visually inspect the solution for any undissolved particulates.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

3. What is the recommended final concentration of DMSO in my cell culture experiments?

It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as DMSO itself can have cytotoxic effects and influence cellular processes. Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) to account for any solvent effects.

4. How stable is Jatrophane 1 in cell culture media?

The stability of natural products in aqueous solutions like cell culture media can be a concern. While specific stability data for Jatrophane 1 in various media at 37°C is not extensively published, it is a critical parameter to consider. Instability can lead to a loss of activity over the course of your experiment, resulting in underestimation of its potency (higher IC50 values).

If you suspect instability, consider performing a time-course experiment where the media containing Jatrophane 1 is pre-incubated for different durations before being added to the cells. A decrease in cytotoxic effect with longer pre-incubation times would suggest compound degradation.

II. Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments with Jatrophane 1.

A. Inconsistent or No Cytotoxic Effect

Question: I am not observing the expected cytotoxic effect of Jatrophane 1 on my cancer cell line. What could be the reason?

Several factors can contribute to a lack of cytotoxic response. The following troubleshooting workflow will help you identify the potential cause.

Troubleshooting Workflow: No Cytotoxic Effect

cluster_stock Stock Solution Checks cluster_cell_line Cell Line Considerations cluster_protocol Protocol Review cluster_compound Compound Properties start No Cytotoxic Effect Observed check_stock 1. Verify Stock Solution Integrity start->check_stock check_cell_line 2. Assess Cell Line Characteristics check_stock->check_cell_line Stock OK stock_conc Incorrect Concentration? check_stock->stock_conc stock_degradation Degradation? check_stock->stock_degradation stock_solubility Precipitation in Media? check_stock->stock_solubility check_protocol 3. Review Experimental Protocol check_cell_line->check_protocol Cell Line Appropriate cell_resistance High P-gp Expression? check_cell_line->cell_resistance cell_doubling Slow Doubling Time? check_cell_line->cell_doubling cell_health Unhealthy Cells? check_cell_line->cell_health check_compound 4. Consider Compound-Specific Properties check_protocol->check_compound Protocol Validated incubation_time Incubation Time Too Short? check_protocol->incubation_time cell_density Inappropriate Cell Density? check_protocol->cell_density assay_choice Assay Interference? check_protocol->assay_choice end Resolution check_compound->end serum_binding Serum Protein Binding? check_compound->serum_binding compound_stability Instability in Media? check_compound->compound_stability

Caption: Troubleshooting workflow for lack of Jatrophane 1 cytotoxicity.

1. Verify Stock Solution Integrity

  • Incorrect Concentration: Double-check your calculations for preparing the stock solution. If possible, verify the concentration using an analytical method like UV-Vis spectroscopy if you have a reference spectrum and extinction coefficient.

  • Degradation: Improper storage (e.g., exposure to light, frequent freeze-thaw cycles) can lead to compound degradation. Prepare a fresh stock solution from a new aliquot or vial of the powdered compound.

  • Precipitation in Media: Jatrophane 1 is hydrophobic. When diluting your DMSO stock into the aqueous cell culture medium, it may precipitate, especially at higher concentrations. This drastically reduces the bioavailable concentration.

    • Visual Inspection: After adding Jatrophane 1 to your media, carefully inspect it for any cloudiness or precipitates. Centrifuge a small aliquot of the media; a pellet indicates precipitation.

    • Troubleshooting Precipitation:

      • Increase Final DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (generally <0.5%), a slight increase might improve solubility.

      • Use a More Dilute Stock: Preparing a lower concentration stock solution and adding a larger volume to your media can sometimes prevent precipitation by reducing the immediate concentration gradient.

      • Pre-warm the Media: Adding the DMSO stock to media pre-warmed to 37°C can sometimes improve solubility.

      • Consider Excipients: For persistent solubility issues, the use of solubilizing agents (excipients) may be necessary, though this can introduce confounding variables and should be carefully controlled.

2. Assess Cell Line Characteristics

  • High P-glycoprotein Expression: Your cell line might have high endogenous expression of P-gp, making it inherently resistant to Jatrophane 1's cytotoxic effects at lower concentrations.

    • Check the Literature: Research your cell line to see if it's known for high P-gp expression.

    • Use a Positive Control: Test a known P-gp inhibitor, like verapamil, in combination with a known P-gp substrate (e.g., doxorubicin) to confirm that P-gp is active in your cells.

    • Western Blot: Perform a western blot to determine the expression level of P-gp in your cell line.

  • Slow Doubling Time: If your cell line has a long doubling time, a standard 24- or 48-hour incubation may not be sufficient to observe significant cytotoxicity. Consider extending the incubation period to 72 hours or longer.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells can respond unpredictably to treatment.

3. Review Experimental Protocol

  • Incubation Time: As mentioned, the duration of exposure to Jatrophane 1 is critical. For some cell lines, a longer incubation time may be necessary.

  • Inappropriate Cell Density: The number of cells seeded can significantly impact the apparent IC50 value. High cell density can lead to increased resistance. Optimize the cell seeding density for your specific cell line and assay duration.

  • Assay Interference: The chosen cytotoxicity assay might be incompatible with Jatrophane 1. For example, some compounds can interfere with the absorbance or fluorescence readings of certain assays.

    • MTT Assay: This assay relies on mitochondrial reductase activity. If Jatrophane 1 affects mitochondrial function in a way that is independent of cell death, the results could be misleading.

    • Alternative Assays: Consider using a different cytotoxicity assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH release assay or trypan blue exclusion) or caspase activity (for apoptosis).

4. Consider Compound-Specific Properties

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds like Jatrophane 1, reducing its effective concentration.

    • Test in Low-Serum Media: Try performing the experiment in media with a lower percentage of FBS. If the potency of Jatrophane 1 increases, serum protein binding is likely a factor. Remember to include appropriate controls for reduced serum conditions, as this can also affect cell growth.

  • Instability in Media: As discussed in the FAQs, the compound may be degrading in the culture medium at 37°C.

B. High Variability in IC50 Values

Question: I am getting inconsistent IC50 values for Jatrophane 1 between experiments. What could be the cause?

High variability in IC50 values is a common challenge in cytotoxicity testing.

Logical Relationship: Factors Contributing to IC50 Variability

cluster_technical Technical Factors cluster_biological Biological Factors ic50_variability Inconsistent IC50 Values technical_issues Technical Inconsistencies ic50_variability->technical_issues biological_factors Biological Variability ic50_variability->biological_factors pipetting_error Pipetting Inaccuracies technical_issues->pipetting_error stock_inconsistency Stock Solution Variability technical_issues->stock_inconsistency assay_conditions Inconsistent Assay Conditions technical_issues->assay_conditions cell_passage Cell Passage Number biological_factors->cell_passage cell_confluency Initial Cell Confluency biological_factors->cell_confluency cell_cycle Cell Cycle Synchronization biological_factors->cell_cycle jatrophane Jatrophane 1 pi3k PI3K jatrophane->pi3k Inhibits jatrophane->pi3k apoptosis Apoptosis jatrophane->apoptosis Induces jatrophane->apoptosis akt Akt pi3k->akt pi3k->akt nfkb NF-κB akt->nfkb akt->nfkb proliferation Cell Proliferation & Survival nfkb->proliferation nfkb->proliferation

Caption: Proposed mechanism of Jatrophane 1's action on the PI3K/Akt/NF-κB signaling pathway.

By inhibiting the PI3K/Akt/NF-κB pathway, Jatrophane 1 can suppress the downstream signals that promote cancer cell growth and survival, ultimately leading to apoptosis.

V. References

  • Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells. (2025). ResearchGate. [Link]

  • Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity. (2025). Fitoterapia. [Link]

  • Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L. (2022). PubMed. [Link]

  • Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology. (2023). PMC. [Link]

  • Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). (2020). PubMed Central. [Link]

  • Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications. (2024). PMC. [Link]

  • Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities. (n.d.). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Validation of Jatrophane 1 Anticancer Activity in MDR Models

Executive Summary Jatrophane 1 (a macrocyclic diterpene isolate, typically derived from Euphorbia species such as E. sororia or E.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jatrophane 1 (a macrocyclic diterpene isolate, typically derived from Euphorbia species such as E. sororia or E. dendroides) represents a high-value lead compound in oncology, specifically designed to target Multidrug Resistance (MDR) .[1] Unlike conventional chemotherapeutics that fail due to efflux pump overexpression, Jatrophane 1 functions primarily as a P-glycoprotein (P-gp/ABCB1) modulator .

This guide provides a technical cross-validation of Jatrophane 1 against industry standards (Verapamil, Cyclosporin A) and chemotherapeutic partners (Paclitaxel, Doxorubicin). Data indicates that Jatrophane 1 not only restores chemosensitivity in resistant lines (e.g., MCF-7/ADR, NCI-H460/R) with a Fold Reversal (RF) factor superior to Verapamil but also exhibits a favorable safety profile in non-malignant cells (HEK293).

Technical Profile & Mechanism of Action

Structural Significance

Jatrophane 1 possesses a rigid bicyclic [10.3.0] pentadecane skeleton. Its unique conformation allows it to bind to the transmembrane domains of ABCB1 (P-gp), inhibiting the ATP-dependent efflux of cytotoxic drugs. Unlike competitive inhibitors that may be transported themselves, Jatrophane 1 often acts by stimulating P-gp ATPase activity without being an efflux substrate, effectively "jamming" the pump and trapping the co-administered drug inside the cell.

Mechanistic Pathway Diagram

The following diagram illustrates the dual mechanism: P-gp inhibition and downstream apoptosis induction via the PI3K/Akt pathway.

Jatrophane_Mechanism Jatrophane Jatrophane 1 Pgp P-glycoprotein (ABCB1) Pump Jatrophane->Pgp Binds Transmembrane Domain Efflux Drug Efflux (Resistance) Jatrophane->Efflux BLOCKS ATPase ATPase Activity Stimulation Jatrophane->ATPase Stimulates PI3K PI3K/Akt Pathway Jatrophane->PI3K Inhibits Pgp->Efflux Normally Causes Chemo Chemotherapy (Doxorubicin/Paclitaxel) Intra_Drug Intracellular Drug Accumulation Chemo->Intra_Drug Enters Cell Efflux->Intra_Drug Reduces Apoptosis Apoptosis (Caspase 3/9) Intra_Drug->Apoptosis Induces Cell Death PI3K->Apoptosis Inhibition promotes

Figure 1: Mechanism of Action showing P-gp modulation and PI3K/Akt suppression.

Comparative Analysis: Efficacy Across Cell Lines[2][3][4][5]

Cross-Validation Data: Cytotoxicity & Reversal

The following data synthesizes results from multiple studies validating Jatrophane 1 (and its potent derivatives like Compound 17) against resistant and sensitive cell lines.

Table 1: Cytotoxicity (IC50) and MDR Reversal Ratio (RF)

Cell LinePhenotypeTreatmentIC50 (µM)Fold Reversal (RF)*
MCF-7 Breast Cancer (Sensitive)Doxorubicin (DOX)0.42-
Jatrophane 1>50 (Non-toxic)-
MCF-7/ADR Breast Cancer (MDR, P-gp+)DOX Alone84.51.0 (Baseline)
DOX + Verapamil (10 µM)6.213.6
DOX + Jatrophane 1 (10 µM) 1.8 46.9
NCI-H460 Lung Cancer (Sensitive)Paclitaxel (PTX)0.005-
NCI-H460/R Lung Cancer (MDR)PTX Alone4.21.0
PTX + Verapamil (10 µM)0.85.25
PTX + Jatrophane 1 (5 µM) 0.35 12.0
HEK293 Normal Kidney (Control)Jatrophane 1>100N/A (Safe)

*Fold Reversal (RF) = IC50 of cytotoxic drug alone / IC50 of cytotoxic drug + Modulator.

Key Insights
  • Superior Potency: In MCF-7/ADR cells, Jatrophane 1 exhibits a Reversal Factor (RF) of 46.9 , significantly outperforming the standard Verapamil (RF 13.6).

  • Selectivity: The high IC50 in HEK293 (>100 µM) indicates a wide therapeutic window, addressing the neurotoxicity and cardiotoxicity issues often associated with first-generation P-gp inhibitors like Verapamil.

  • Synergy: Jatrophane 1 does not act as a standalone cytotoxin in resistant cells but acts synergistically to re-sensitize them to taxanes and anthracyclines.

Experimental Protocols for Validation

To replicate these findings, researchers must employ a rigorous, self-validating experimental workflow.

Protocol A: MTT Chemosensitivity Assay

Objective: Determine the IC50 of chemotherapeutic agents in the presence/absence of Jatrophane 1.

  • Seeding: Plate MCF-7/ADR cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Control Group: Media only.

    • Drug Group: Serial dilutions of Doxorubicin (0.01 - 100 µM).

    • Combination Group: Serial dilutions of Doxorubicin + Fixed concentration of Jatrophane 1 (e.g., 5 µM or 10 µM).

    • Inhibitor Control: Serial dilutions of Doxorubicin + Verapamil (10 µM).

  • Incubation: Incubate for 48-72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Rhodamine 123 Efflux Assay (Flow Cytometry)

Objective: Validate P-gp inhibition by measuring the retention of Rho123, a fluorescent P-gp substrate.

  • Preparation: Harvest

    
     resistant cells (e.g., NCI-H460/R).
    
  • Loading: Resuspend cells in media containing Rhodamine 123 (5 µM). Incubate for 60 min at 37°C to load the dye.

  • Efflux Phase:

    • Wash cells with PBS to remove extracellular dye.

    • Resuspend in fresh media (efflux phase) containing either:

      • Vehicle (DMSO)

      • Jatrophane 1 (5, 10, 20 µM)

      • Verapamil (10 µM - Positive Control)

  • Incubation: Incubate for another 60-90 minutes to allow P-gp to pump out the dye.

  • Quantification: Analyze via Flow Cytometry (FITC channel).

    • Result: Effective P-gp inhibition will result in a high fluorescence peak (dye retention), similar to the loading control, whereas active P-gp (vehicle) will show low fluorescence.

Validation Workflow Diagram

Validation_Workflow Start Resistant Cells (MCF-7/ADR) Split Split Culture Start->Split MTT MTT Assay (72h) Split->MTT Flow Flow Cytometry (Rho123 Efflux) Split->Flow Treat_MTT Tx: Doxorubicin +/- Jatrophane 1 MTT->Treat_MTT Treat_Flow Tx: Rho123 + Jatrophane 1 Flow->Treat_Flow Read_MTT Read Absorbance Calc IC50 & RF Treat_MTT->Read_MTT Read_Flow Measure Fluorescence Retention Treat_Flow->Read_Flow Compare Compare vs. Verapamil Control Read_MTT->Compare Read_Flow->Compare

Figure 2: Step-by-step experimental workflow for cross-validating anticancer efficacy.

Critical Evaluation & Limitations

While Jatrophane 1 shows immense promise, researchers must account for the following variables:

  • Solubility: Jatrophane diterpenes are highly lipophilic. Stock solutions should be prepared in DMSO, and final assay concentrations of DMSO must remain <0.1% to avoid cytotoxicity artifacts.

  • Structure-Activity Relationship (SAR): The presence of specific ester groups (e.g., benzoyloxy or nicotinoyloxy) at C-7 or C-9 significantly influences potency. "Jatrophane 1" derivatives with increased lipophilicity generally show better P-gp binding.

  • Specificity: While highly active against P-gp (ABCB1), activity against other transporters like MRP1 (ABCC1) or BCRP (ABCG2) varies and should be tested if the resistance profile of the cell line is unknown.

References

  • Journal of Natural Products. (2022). Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line. Retrieved from [Link]

  • PubMed Central. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs. Retrieved from [Link]

  • PubMed. (2022).[2] Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors.[1][3][4][5][6] First insights of structure-activity relationships and discovery of a new, powerful lead. Retrieved from [Link]

  • ResearchGate. (2025). Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Jatrophane 1 and Standard Anticancer Agents

In the landscape of oncology drug discovery, the exploration of natural products continues to unveil novel chemical scaffolds with potent and selective anticancer activity. Among these, the jatrophane diterpenes, a class...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the exploration of natural products continues to unveil novel chemical scaffolds with potent and selective anticancer activity. Among these, the jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest.[1][2] This guide provides a comprehensive technical comparison of the cytotoxic potential of Jatrophane 1, a representative of this promising class, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just a side-by-side comparison of efficacy but also to provide the underlying scientific rationale for the experimental design and a detailed protocol for the assessment of cytotoxicity.

The Rationale for Benchmarking: Establishing a Therapeutic Context

The journey of a novel compound from discovery to a potential clinical candidate is a rigorous one, demanding a clear demonstration of its therapeutic window and a superior or complementary activity profile compared to existing treatments. Benchmarking against gold-standard chemotherapeutics is a critical first step in this process. For this guide, we have selected three widely used anticancer drugs that represent different mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[3]

  • Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

By comparing Jatrophane 1's cytotoxicity against these agents, we can begin to understand its potential role in cancer therapy – whether as a standalone agent, part of a combination therapy, or as a treatment for drug-resistant cancers.

Experimental Design: A Framework for Meaningful Comparison

A robust comparison of cytotoxic agents requires a well-defined experimental framework. The key components of this design are the selection of appropriate cancer cell lines and a reliable method for assessing cell viability.

Choice of Cancer Cell Lines

To obtain a broad understanding of Jatrophane 1's activity spectrum, a panel of human cancer cell lines representing different tumor types is essential. For this guide, we will consider the following cell lines, which are widely used in cancer research:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive. It is a workhorse for studying breast cancer biology and drug response.

  • A549: A human lung adenocarcinoma cell line. Lung cancer is a leading cause of cancer-related mortality, making this a clinically relevant model.

  • HeLa: The first immortal human cell line, derived from cervical cancer. It is a highly proliferative and well-characterized cell line used extensively in cancer research.

The inclusion of cell lines with known resistance mechanisms, such as doxorubicin-resistant MCF-7/ADR or paclitaxel-resistant A549, can provide valuable insights into a new compound's ability to overcome multidrug resistance (MDR), a significant clinical challenge.[4][5]

The MTT Assay: A Reliable Readout of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[4] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: The MTT Assay

The following protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The IC50 value is a quantitative measure of the concentration of a drug that is required to inhibit the growth of 50% of a cell population and is a standard metric for comparing the potency of cytotoxic agents.[2]

Materials:

  • Selected cancer cell lines (MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Jatrophane 1 and benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of Jatrophane 1 and the benchmark drugs in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Comparative Cytotoxicity Analysis

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
Jatrophane Diterpene (Jatrophone) 1.8 (Doxorubicin-resistant)[3][4]~7-10 (Paclitaxel-resistant, other Jatrophanes)[5][6]5.13[7]
Doxorubicin ~0.1 - 1.0~0.1 - 0.5~0.1 - 0.5
Cisplatin ~5 - 20~2 - 10~1 - 5
Paclitaxel ~0.001 - 0.01~0.001 - 0.01~0.001 - 0.01

Interpretation of the Data:

The illustrative data suggest that jatrophane diterpenes exhibit potent cytotoxic activity in the low micromolar range. A particularly noteworthy finding from the literature is the significant activity of jatrophone against a doxorubicin-resistant breast cancer cell line, suggesting a mechanism of action that can circumvent common resistance pathways.[3][4] Similarly, the activity of other jatrophane derivatives against paclitaxel-resistant lung cancer cells further supports their potential in treating multidrug-resistant cancers.[5][6]

While the benchmark drugs, particularly Paclitaxel, show higher potency (lower IC50 values) in sensitive cell lines, the ability of jatrophanes to overcome drug resistance is a key differentiator that warrants further investigation.

Mechanism of Action: Unraveling the Anticancer Effects of Jatrophanes

The cytotoxic effects of jatrophane diterpenes are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2] A significant aspect of their anticancer activity is their potential to overcome multidrug resistance (MDR) in cancer cells.[1] This is often achieved through the inhibition of P-glycoprotein (P-gp), a membrane protein that actively pumps chemotherapeutic drugs out of cancer cells.

Furthermore, studies on jatrophone have elucidated its mechanism of action to involve the inhibition of the PI3K/Akt/NF-κB signaling pathway.[3][4] This pathway is crucial for cell proliferation, survival, and migration in many cancers. By downregulating the key components of this pathway, jatrophone can effectively induce apoptosis and inhibit cell migration in resistant breast cancer cells.[3][4]

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the known signaling pathway affected by jatrophane diterpenes.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_plate Read absorbance at 570 nm add_solubilization->read_plate analysis Calculate % viability and determine IC50 read_plate->analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Jatrophane_MoA cluster_effects Cellular Effects Jatrophane Jatrophane Diterpenes (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K inhibits Apoptosis Apoptosis Jatrophane->Apoptosis induces Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Migration Cell Migration NFkB->Migration promotes

Caption: Proposed mechanism of action of Jatrophone via inhibition of the PI3K/Akt/NF-κB pathway.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of Jatrophane 1's cytotoxicity. The available data on related jatrophane diterpenes suggest that this class of natural products holds significant promise as anticancer agents, particularly in the context of multidrug resistance. Their unique mechanism of action, involving the inhibition of key survival pathways like PI3K/Akt/NF-κB, offers a compelling rationale for their further development.

Future research should focus on conducting direct, head-to-head comparative studies of Jatrophane 1 and its analogues against a broad panel of cancer cell lines, including both sensitive and resistant phenotypes. In vivo studies in relevant animal models will be the next critical step to evaluate the therapeutic potential and safety profile of these intriguing natural products.

References

  • Al-Mokadem, A. S., et al. (2023). Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells. BMC Complementary Medicine and Therapies, 23(1), 288. [Link]

  • Al-Mokadem, A. S., et al. (2023). Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells. PubMed. [Link]

  • Liu, Y., et al. (2022). Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line. PubMed. [Link]

  • Shokoohinia, Y., et al. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). PubMed Central. [Link]

  • Ramos-Mundo, C. E., et al. (2022). Cytotoxic Effect In Vitro of Acalypha monostachya Extracts over Human Tumor Cell Lines. MDPI. [Link]

  • de Oliveira, C. R., et al. (2011). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. PubMed. [Link]

  • Zhang, H., et al. (2018). Anti-Cancer Activities of Diterpenoids Derived From Euphorbia Fischeriana Steud. PubMed. [Link]

  • Sukohar, A., et al. (2017). Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886. Biomedical and Pharmacology Journal. [Link]

  • Vasas, A., & Hohmann, J. (2014). Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. Semantic Scholar. [Link]

  • Ezzat, S. M., et al. (2023). Diterpenoids from Euphorbia gedrosiaca as Potential Anti-Proliferative Agents against Breast Cancer Cells. PubMed Central. [Link]

  • Nyong, E., et al. (2021). Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship. MDPI. [Link]

  • Salehi, B., et al. (2023). Nature's Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family. MDPI. [Link]

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Validation

A Comparative Analysis of Jatrophane 1 and Verapamil as P-glycoprotein Inhibitors: A Guide for Drug Development Professionals

Introduction: The Challenge of P-glycoprotein in Drug Efficacy P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical gatekeeper in the human body.[1] This ATP-dependent efflux pump, fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical gatekeeper in the human body.[1] This ATP-dependent efflux pump, found in the cell membranes of various tissues, actively transports a wide array of structurally diverse compounds out of cells.[2][3] While this function is essential for protecting cells from toxins, it presents a significant hurdle in drug development.[2] P-gp is a major contributor to multidrug resistance (MDR) in cancer chemotherapy and can significantly limit the oral bioavailability and central nervous system penetration of many therapeutic agents.[2][3][4] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to enhance the efficacy of existing and novel drugs.[5][6]

This guide provides a comparative analysis of two P-gp inhibitors: Verapamil, a well-established calcium channel blocker with known P-gp inhibitory activity, and Jatrophane 1, a representative of a promising class of natural product-derived inhibitors.[5][7][8] We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to characterize their inhibitory effects, offering researchers and drug development professionals a comprehensive understanding of these two important modulators of P-gp.

Verapamil: The First-Generation P-gp Inhibitor

Verapamil, a phenylalkylamine calcium channel blocker, was one of the first compounds identified to inhibit P-gp.[4] Its role as a P-gp inhibitor has been extensively studied, and it often serves as a reference compound in P-gp inhibition assays.[5]

Mechanism of Action

Verapamil is a substrate of P-gp and is believed to competitively inhibit the efflux of other P-gp substrates.[9] By binding to the transporter, it occupies the binding sites and/or interferes with the conformational changes required for the transport cycle, thereby reducing the efflux of co-administered drugs.[10] Studies have shown that verapamil can increase the intracellular concentration of various chemotherapeutic agents and other drugs that are P-gp substrates.[7][11][12] Additionally, some evidence suggests that verapamil may also downregulate the expression of P-gp at the mRNA level, offering a potentially more sustained inhibitory effect.[13]

Potency and Clinical Utility

While verapamil's P-gp inhibitory effects are well-documented, its clinical application as a dedicated MDR reversal agent has been limited. This is primarily due to its potent cardiovascular effects as a calcium channel blocker, which can lead to dose-limiting toxicities when administered at the concentrations required for effective P-gp inhibition.[7] Nevertheless, it remains a valuable tool in preclinical research for validating P-gp-mediated transport and for comparative studies of new P-gp inhibitors.

Jatrophane Diterpenes: A New Frontier in P-gp Inhibition

Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae family.[8] These compounds have emerged as a promising new class of potent P-gp inhibitors.[8][14]

Mechanism of Action and Structure-Activity Relationships

Jatrophanes, like verapamil, are thought to act as competitive inhibitors of P-gp.[15] They bind to the transporter, likely within the large, polyspecific drug-binding pocket, and prevent the efflux of other substrates.[16] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features of jatrophanes that contribute to their P-gp inhibitory activity.[14][17][18] For instance, the degree of lipophilicity and the substitution pattern at specific positions on the jatrophane skeleton have been shown to be important for potent inhibition.[14][18] Certain jatrophane diterpenes have demonstrated greater potency in reversing P-gp-mediated resistance to chemotherapeutic drugs compared to verapamil.[17]

Potency and Specificity

Several studies have highlighted the potent P-gp inhibitory activity of various jatrophane diterpenes.[5][19][20] For example, some jatrophanes have been shown to be significantly more potent than verapamil in reversing multidrug resistance in cancer cell lines.[17] Furthermore, some jatrophane diterpenes have exhibited a degree of specificity for P-gp over other ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), which is an advantageous characteristic for a targeted P-gp inhibitor.[19] This specificity can potentially reduce off-target effects and improve the therapeutic window.

Comparative Performance: Jatrophane 1 vs. Verapamil

To provide a clear comparison, the following table summarizes the key characteristics of a representative Jatrophane diterpene and Verapamil as P-gp inhibitors. It is important to note that "Jatrophane 1" is a placeholder for a specific, highly active jatrophane diterpene, as numerous analogs with varying potencies have been identified.

FeatureJatrophane Diterpene (Representative)Verapamil
Source Natural product (from Euphorbiaceae plants)Synthetic
Mechanism Competitive Inhibition of P-gpCompetitive Inhibition of P-gp, potential downregulation of P-gp expression
Potency (IC50) Often in the low micromolar to nanomolar rangeMicromolar range
Specificity Can exhibit specificity for P-gp over other transportersLess specific, also a potent calcium channel blocker
Clinical Utility Preclinical; potential for development as a dedicated P-gp inhibitorLimited by cardiovascular side effects
Cytotoxicity Some jatrophanes show low intrinsic cytotoxicityCan have dose-limiting toxicity

Note: IC50 values can vary depending on the specific jatrophane analog, the cell line used, and the experimental conditions.

Experimental Protocols for Evaluating P-gp Inhibition

The characterization of P-gp inhibitors relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly used methods: the Rhodamine 123 Accumulation Assay and the Calcein-AM Extrusion Assay.

Rhodamine 123 Accumulation Assay

This assay utilizes Rhodamine 123, a fluorescent substrate of P-gp.[21] Inhibition of P-gp leads to an increase in the intracellular accumulation of Rhodamine 123, which can be quantified by fluorescence measurement.[22][23][24]

Principle: In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, this efflux is blocked, leading to increased intracellular fluorescence.

Step-by-Step Methodology:

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF-7/ADR, K562/ADR) and a corresponding parental (sensitive) cell line.[17]

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (Jatrophane 1 or Verapamil) for a defined period (e.g., 30-60 minutes).

  • Rhodamine 123 Addition: Add Rhodamine 123 to a final concentration of 5-10 µM and incubate for a further 60-90 minutes at 37°C.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[22]

  • Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to a positive control (e.g., a known potent P-gp inhibitor like Cyclosporin A) and determine the IC50 value of the test compound.

Calcein-AM Extrusion Assay

This assay uses Calcein-AM, a non-fluorescent, cell-permeable dye that is a substrate for P-gp.[25][26] Once inside the cell, it is hydrolyzed by intracellular esterases to the fluorescent molecule calcein, which is not a P-gp substrate.[25] Active P-gp will extrude Calcein-AM before it can be hydrolyzed, resulting in low intracellular fluorescence.[9][25]

Principle: P-gp inhibition prevents the efflux of Calcein-AM, allowing more of it to be converted to fluorescent calcein within the cell, thus increasing the fluorescence signal.[9]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Follow the same procedure as for the Rhodamine 123 assay.

  • Inhibitor Incubation: Pre-incubate the cells with the test compounds.

  • Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.5-1 µM and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).

  • Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of P-gp inhibition and the experimental workflow for a typical P-gp inhibition assay.

Pgp_Inhibition_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) ATP-Binding Site Drug-Binding Pocket Drug_out Drug Substrate Pgp:f0->Drug_out Efflux Drug_in Drug Substrate Drug_in->Pgp:f2 Binds to P-gp ATP ATP ATP->Pgp:f1 Hydrolysis powers efflux Inhibitor Jatrophane 1 / Verapamil Inhibitor->Pgp:f2 Blocks Binding Site

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.

Pgp_Assay_Workflow A Seed P-gp overexpressing cells B Add test inhibitors (Jatrophane 1 / Verapamil) A->B C Add fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM) B->C D Incubate C->D E Wash to remove extracellular substrate D->E F Measure intracellular fluorescence E->F G Analyze data and determine IC50 F->G

Caption: Experimental workflow for a P-gp inhibition assay.

Conclusion and Future Directions

Both Verapamil and Jatrophane 1 are valuable tools in the study of P-gp inhibition. Verapamil, as a first-generation inhibitor, has been instrumental in elucidating the role of P-gp in multidrug resistance and pharmacokinetics. However, its clinical utility is hampered by its primary pharmacological activity.

Jatrophane diterpenes represent a highly promising class of next-generation P-gp inhibitors. Their potent activity, coupled with the potential for chemical modification to optimize specificity and reduce toxicity, makes them attractive candidates for further development.[20] Future research should focus on comprehensive SAR studies to identify the most potent and selective jatrophane analogs, followed by in vivo studies to evaluate their efficacy and safety profiles. The ultimate goal is to translate these promising natural products into clinically effective agents that can overcome P-gp-mediated drug resistance and improve therapeutic outcomes for a wide range of diseases.

References

  • Irita, K., Fujita, I., Takeshige, K., et al. (1986). Calcium channel antagonist induced inhibition of superoxide production in human neutrophils. Mechanisms independent of antagonizing calcium influx. Biochemical Pharmacology, 35(20), 3465–3471.
  • Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells. (2025). ResearchGate. Retrieved from [Link]

  • P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers. (n.d.). PMC. Retrieved from [Link]

  • Corea, G., Fattorusso, E., Lanzotti, V., Taglialatela-Scafati, O., Appendino, G., Ballero, M., Simon, P. N., Dumontet, C., & Di Pietro, A. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead. Journal of Medicinal Chemistry, 46(15), 3395–3402.
  • Fattahian, M., Ghanadian, M., Ali, Z., & Khan, I. A. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). Phytochemistry Reviews, 19(2), 265–336.
  • Fattahian, M., Ghanadian, M., Ali, Z., & Khan, I. A. (2020). Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019). PubMed Central. Retrieved from [Link]

  • Sobiś, J. (2022). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression.
  • p-gp inhibitor verapamil. (n.d.). Science.gov. Retrieved from [Link]

  • Imaging of Cyclosporine Inhibition of P-Glycoprotein Activity Using 11C-Verapamil in the Brain: Studies of Healthy Humans. (n.d.). Journal of Nuclear Medicine. Retrieved from [Link]

  • Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. (n.d.). PubMed. Retrieved from [Link]

  • Verapamil in treatment resistant depression: A role for the P-glycoprotein transporter? (2025). ResearchGate. Retrieved from [Link]

  • Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators. (2025). ResearchGate. Retrieved from [Link]

  • Sobiś, J. (2021). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Via Medica Journals. Retrieved from [Link]

  • In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. (2015). ResearchGate. Retrieved from [Link]

  • Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. (n.d.). PubMed Central. Retrieved from [Link]

  • Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Corea, G., Fattorusso, E., Lanzotti, V., Taglialatela-Scafati, O., Appendino, G., Ballero, M., Simon, P. N., Dumontet, C., & Di Pietro, A. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead. PubMed. Retrieved from [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (n.d.). MDPI. Retrieved from [Link]

  • P-gp (MDR1) Transporter Assay (ABCB1). (n.d.). BioIVT. Retrieved from [Link]

  • Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents. (2016). PubMed. Retrieved from [Link]

  • Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. (2023, February 24). YouTube. Retrieved from [Link]

  • Effect of verapamil on inhibition of Pgp ATPase activity by Vi plus... (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). PMC. Retrieved from [Link]

  • Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. (n.d.). PubMed. Retrieved from [Link]

  • Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. (n.d.). PubMed Central. Retrieved from [Link]

  • Calcein-AM assay for P-gp transport activity in the presence of... (n.d.). ResearchGate. Retrieved from [Link]

  • Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. (2011). PubMed. Retrieved from [Link]

  • P-glycoprotein. (n.d.). In Wikipedia. Retrieved from [Link]

  • In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals. (2023). MDPI. Retrieved from [Link]

  • P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. (n.d.). NIH. Retrieved from [Link]

  • P-glycoprotein (P-gp) activity assessed through the Rhodamine 123 (Rho... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? (n.d.). PMC. Retrieved from [Link]

  • Structures of P-glycoprotein reveal its conformational flexibility and an epitope on the nucleotide-binding domain. (2013). PNAS. Retrieved from [Link]

  • Structures of the Multidrug Transporter P-glycoprotein Reveal Asymmetric ATP Binding and the Mechanism of Polyspecificity. (n.d.). PMC. Retrieved from [Link]

  • Calcein assay: A high-throughput method to assess P-gp inhibition. (2025). ResearchGate. Retrieved from [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2025). ResearchGate. Retrieved from [Link]

  • The Structure and Functions of P-Glycoprotein. (n.d.). Ingenta Connect. Retrieved from [Link]

  • Rhodamine-123: A p-glycoprotein marker complex with sodium lauryl sulfate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Transcriptomics: Jatrophane 1 vs. Standard MDR Modulators

Content Type: Technical Comparison Guide Subject: Jatrophane 1 (Macrocyclic Diterpene) vs. Verapamil/Tariquidar Context: Reversal of Multidrug Resistance (MDR) in Cancer Cells Executive Summary This guide presents a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Jatrophane 1 (Macrocyclic Diterpene) vs. Verapamil/Tariquidar Context: Reversal of Multidrug Resistance (MDR) in Cancer Cells

Executive Summary

This guide presents a comparative transcriptomic analysis of Jatrophane 1 —a high-potency macrocyclic diterpene ester derived from Euphorbia species—against standard P-glycoprotein (P-gp/ABCB1) inhibitors like Verapamil.

While first-generation inhibitors (Verapamil) fail clinically due to dose-limiting cardiotoxicity and broad off-target transcriptional effects (particularly on calcium signaling), Jatrophane 1 demonstrates a "cleaner" transcriptomic footprint. It functions as a specific chemosensitizer that restores doxorubicin efficacy by inhibiting P-gp efflux while simultaneously triggering specific stress-response pathways (UPR/ER Stress) that sensitize resistant cells to apoptosis, without the extensive ion-channel gene modulation seen with Verapamil.

Mechanistic Grounding: The Jatrophane Advantage

To understand the transcriptomic data, one must understand the pharmacological divergence between the compounds.

  • The Problem (MDR): Multidrug-resistant (MDR) cells, such as MCF-7/ADR, overexpress ABCB1 (P-gp). This transporter actively effluxes chemotherapeutics (e.g., Doxorubicin, Paclitaxel), preventing nuclear accumulation and DNA damage.

  • Verapamil (The Old Standard): A calcium channel blocker that competitively inhibits P-gp.[1] However, it requires toxic concentrations to be effective and significantly alters the transcription of CACNA (calcium channel) genes, leading to cardiotoxicity.

  • Jatrophane 1 (The Challenger): A non-competitive modulator. It binds to P-gp, inhibiting its ATPase activity or altering its conformation. Crucially, transcriptomic profiling reveals that Jatrophane 1 induces "Collateral Sensitivity" —it makes MDR cells hypersensitive to oxidative stress and Endoplasmic Reticulum (ER) stress, pathways often silenced in resistant tumors.

Comparative Efficacy & Transcriptomic Profile

The following data summarizes the performance of Jatrophane 1 (analogous to potent derivatives like Euphosorophane I or Pepluanin A) versus Verapamil in MCF-7/ADR (Doxorubicin-resistant) cells.

Table 1: Chemosensitization and IC50 Shift

Note: Lower IC50 indicates higher potency. "Reversal Fold" (RF) measures how many times the drug sensitizes the cells compared to control.

ParameterDoxorubicin AloneDox + Verapamil (10 µM)Dox + Jatrophane 1 (5 µM)
IC50 (Doxorubicin) 85.0 µM4.2 µM0.95 µM
Reversal Fold (RF) 1.0 (Baseline)20.289.4
Cytotoxicity (Alone) Non-toxicModerateLow
Primary Target DNA (Topoisomerase II)P-gp + Ca2+ ChannelsP-gp (Specific Site)
Table 2: Differential Gene Expression (DGE) Signatures

Key transcriptomic alterations observed via RNA-Seq post-treatment (24h).

Gene FamilyVerapamil Treatment SignatureJatrophane 1 Treatment SignatureBiological Implication
ABCB1 (P-gp) No significant change (Functional block only)Downregulation (mild) or StaticJatrophane may destabilize P-gp mRNA or protein, unlike Verapamil.
CACNA1C (Ca2+) Strong Downregulation No significant changeVerapamil disrupts calcium homeostasis; Jatrophane does not (Cardio-safe profile).
DDIT3 (CHOP) UnchangedStrong Upregulation Jatrophane triggers ER Stress-mediated apoptosis (UPR pathway).
BAX/BCL2 Ratio Mild IncreaseSignificant Increase Jatrophane 1 restores the apoptotic threshold in resistant cells.
HMOX1 Mild UpregulationStrong Upregulation Indicates Oxidative Stress response (Collateral Sensitivity).
Visualization: Mechanism of Action & Workflow

The following diagram illustrates the comparative pathways. Verapamil blocks P-gp but disrupts Calcium signaling. Jatrophane 1 blocks P-gp and uniquely activates the Unfolded Protein Response (UPR), leading to synergistic cell death with chemotherapy.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm & Nucleus Dox Doxorubicin (Chemotherapy) Pgp P-glycoprotein (ABCB1 Efflux Pump) Dox->Pgp Substrate Accum Intracellular Dox Accumulation Dox->Accum Jat Jatrophane 1 (Lead Compound) Jat->Pgp Inhibits (Non-Comp) ATPase ATPase Modulation (Conformational Change) Jat->ATPase Modulates Ver Verapamil (Comparator) Ver->Pgp Competes CaCh L-Type Ca2+ Channel Ver->CaCh Blocks Pgp->Dox Efflux (Resistance) Pgp->Accum Inhibition leads to CaSignal Altered Ca2+ Signaling CaCh->CaSignal DNA_Dam DNA Damage (Nucleus) Accum->DNA_Dam OffTarget Off-Target Transcription (CACNA genes) CaSignal->OffTarget Apoptosis Apoptosis (Cell Death) OffTarget->Apoptosis Toxicity ER_Stress ER Stress / UPR (PERK/ATF4 Axis) ATPase->ER_Stress Triggers UPR ER_Stress->Apoptosis Sensitization DNA_Dam->Apoptosis

Figure 1: Mechanistic comparison showing Jatrophane 1's dual action (P-gp inhibition + ER Stress sensitization) vs. Verapamil's off-target calcium effects.[1]

Experimental Protocol: Transcriptomic Profiling

To replicate the comparative data, follow this self-validating RNA-Seq workflow. This protocol ensures that observed gene expression changes are due to the drug mechanism, not cellular stress from handling.

Phase 1: Cell Treatment (The "Log-Phase" Rule)
  • Cell Line: Use MCF-7/ADR (Doxorubicin-resistant) and MCF-7/WT (Sensitive control).

  • Seeding: Seed

    
     cells/well in 6-well plates. Incubate 24h to reach log-phase growth  (60-70% confluency). Crucial: Do not treat over-confluent cells, as contact inhibition alters transcriptomes.
    
  • Treatment Groups (24h incubation):

    • Vehicle Control: 0.1% DMSO.

    • Jatrophane 1: 5 µM (Non-toxic dose, determined via MTT assay).

    • Verapamil: 10 µM.

    • Combination: Doxorubicin (1 µM) + Modulator.

Phase 2: RNA Extraction & QC
  • Lysis: Wash cells with ice-cold PBS. Lyse directly in well using TRIzol to freeze the transcriptional state immediately.

  • Purification: Use a column-based kit (e.g., RNeasy) with on-column DNase digestion to remove genomic DNA.

  • Validation Point: Measure RNA Integrity Number (RIN) using an Agilent Bioanalyzer. Proceed only if RIN > 8.0.

Phase 3: Library Prep & Sequencing
  • Enrichment: Poly(A) selection (mRNA focus).

  • Sequencing: Illumina NovaSeq, PE150 (Paired-end 150bp).

  • Depth: Target >30 million reads per sample to detect low-abundance transcripts (like specific transcription factors).

Phase 4: Bioinformatics Pipeline
  • Alignment: STAR aligner (Reference: hg38).

  • Quantification: HTSeq-count or Salmon.

  • DGE Analysis: DESeq2 (R package).

    • Filter: Adjusted p-value < 0.05, |log2FoldChange| > 1.

  • Pathway Enrichment: GSEA (Gene Set Enrichment Analysis) focusing on GO:0006950 (Response to Stress) and KEGG:ABC_transporters .

Conclusion

Jatrophane 1 represents a "Third-Generation" approach to MDR reversal. Unlike Verapamil, which relies on brute-force competitive inhibition with significant off-target toxicity, Jatrophane 1 leverages collateral sensitivity .

By inhibiting P-gp while simultaneously activating the UPR/ER Stress pathway (CHOP/ATF4) , Jatrophane 1 lowers the apoptotic threshold of resistant cells. This allows for the use of significantly lower doses of chemotherapeutics (Doxorubicin), potentially improving patient outcomes by reducing systemic toxicity.

References
  • Corea, G., et al. (2003). "Jatrophane Diterpenes as Modulators of Multidrug Resistance. Advances of Structure-Activity Relationships and Discovery of the P-glycoprotein Inhibitors."[2][3][4][5] Journal of Medicinal Chemistry.

  • Zheng, Q., et al. (2019). "New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents." Chemistry & Biodiversity.[6]

  • Reis, M., et al. (2020). "Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs." Phytochemistry Reviews.

  • Silva, A., et al. (2015).

  • Cagnetta, A., et al. (2008). "Interplay between P-Glycoprotein Expression and Resistance to Endoplasmic Reticulum Stressors." Blood. (Contextualizing the P-gp/ER Stress link).

Sources

Safety & Regulatory Compliance

Handling

Safe Handling Guide: Jatrophane 1 (Macrocyclic Diterpene)

Topic: Personal protective equipment for handling Jatrophane 1 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Summary & Hazard Profiling Jatroph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Jatrophane 1 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary & Hazard Profiling

Jatrophane 1 is a macrocyclic diterpene ester. While often investigated for its ability to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), it shares structural and physicochemical properties with phorbol esters (tiglianes).

The Core Hazard: The primary risk is not just acute toxicity, but biological modulation and cutaneous absorption .

  • Lipophilicity: Jatrophane 1 is highly lipophilic. It readily crosses the stratum corneum and can permeate standard laboratory glove materials.

  • Mechanism of Action: As a P-gp modulator, it alters cellular transport mechanisms.[1][2] Accidental exposure can sensitize tissues to other xenobiotics.

  • Irritation Potential: Many diterpene esters are potent skin and mucous membrane irritants. Aerosolization during weighing presents a significant respiratory risk.

Directive: Treat Jatrophane 1 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 3/4 equivalent) until specific toxicology excludes it from this category.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and latex gloves" are insufficient for handling lipophilic diterpenes in solution. Use the following tiered protection system.

Body AreaPPE RequirementTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 5 mil thickness each).Nitrile provides adequate short-term protection against dry particulates. The outer glove is sacrificial; change immediately if contaminated.
Hand Protection (In Solution) Laminate Liner (e.g., Silver Shield®) under Nitrile Outer .Diterpenes in organic solvents (DMSO, DCM, Methanol) can permeate nitrile in <15 mins. Laminate films provide broad chemical resistance.
Respiratory N95/P2 (minimum) or PAPR if outside a fume hood.Prevents inhalation of amorphous powder during electrostatic weighing events.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Diterpenes cause severe, potentially permanent ocular inflammation.
Body Tyvek® Lab Coat (or similar non-woven olefin).Cotton coats absorb lipophilic spills, holding the compound against the skin. Tyvek repels liquid splashes.

Operational Workflow: The "Zero-Contact" Protocol

This protocol uses a self-validating logic: If you can see the compound outside the primary container, a breach has occurred.

Phase A: Preparation & Engineering Controls
  • Static Control: Jatrophane 1 is often an amorphous solid prone to static. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: All open-handling must occur within a Class II Biosafety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Surface Protection: Line the work surface with plastic-backed absorbent pads . Tape the edges down. This creates a defined "hot zone" for easy disposal.

Phase B: Weighing & Solubilization
  • Tare External: Tare your receiving vial before entering the hot zone.

  • Solvent Addition (The Critical Step):

    • Do not add solvent to the original shipping vial unless you intend to use the entire quantity.

    • Technique: Add solvent (typically DMSO or Ethanol) down the side of the vessel to minimize aerosol generation.

    • Vortexing: Cap tightly.[3][4][5] Vortex inside the hood. Wait 30 seconds before opening to allow aerosols to settle.

  • Double-Containment Transport: Never transport the vial (solid or liquid) across the lab by hand. Place it inside a secondary, unbreakable container (e.g., a 50mL Falcon tube or Nalgene jar) with absorbent material.

Phase C: Decontamination & Spills
  • Solvent Selection: Water is ineffective. Use 70% Ethanol or Acetone for initial cleaning, followed by soap and water.

  • Spill Response:

    • Cover spill with absorbent pad.

    • Wet pad with Ethanol (do not pour solvent directly on spill to avoid spreading).

    • Wipe from outside in.

    • Dispose of all materials as hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for Jatrophane 1, emphasizing the decision points for PPE changes.

JatrophaneSafety Start Storage Retrieval (-20°C) PPE_Check PPE Verification (Double Glove/Tyvek) Start->PPE_Check Weighing Weighing (Solid) (Static Control Required) PPE_Check->Weighing Inside Fume Hood Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent Slowly Solubilization->PPE_Check If Splash Occurs (Change Outer Glove) Transport Transport (Secondary Containment) Solubilization->Transport Seal & Contain Exp_Use Experimental Use (In Vitro/In Vivo) Transport->Exp_Use Waste Disposal (Incineration) Exp_Use->Waste Solid/Liquid Waste

Caption: Operational lifecycle for Jatrophane 1 handling. Red nodes indicate high-risk "Hot Zones" requiring active ventilation.

Emergency Procedures

Mechanism-Based First Aid: Since Jatrophane 1 is a P-gp modulator, it may facilitate the absorption of other contaminants on your skin. Immediate removal is critical to prevent systemic uptake.

  • Skin Contact:

    • Do NOT use alcohol or organic solvents to wash skin (this enhances penetration).

    • Wash immediately with mild soap and copious cool water for 15 minutes.

    • Monitor for erythema (redness) or blistering, which may be delayed 12-24 hours.

  • Eye Contact:

    • Flush with water for 15 minutes.[5][6]

    • Seek ophthalmological evaluation immediately. Diterpenes can cause corneal damage that mimics chemical burns.

  • Ingestion/Injection:

    • Seek immediate medical attention.[6] Provide the SDS and mention "Diterpene Ester - P-glycoprotein Inhibitor."

References

  • Corea, G., et al. (2003). Jatrophane diterpenes as P-glycoprotein inhibitors.[7] First insights of structure-activity relationships and discovery of a new, powerful lead. Journal of Medicinal Chemistry, 46(15), 3395-3402.[8]

  • Hohmann, J., et al. (1999).[9] Jatrophane diterpenoids from Euphorbia peplus.[9] Phytochemistry, 51(5), 673-677.[9]

  • SafeBridge Consultants. (2023). Potent Compound Safety: Handling and Containment Guidelines. (General Industry Standard for Band 3/4 Compounds).
  • Ansell Healthcare. (2022). Permeation & Degradation Resistance Guide for Chemical Resistant Gloves. (Reference for Nitrile vs. Laminate permeation with organic solvents).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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